1,3-Benzodioxole-4,5-diol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
23780-63-4 |
|---|---|
Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
1,3-benzodioxole-4,5-diol |
InChI |
InChI=1S/C7H6O4/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2,8-9H,3H2 |
InChI Key |
QSRXTQHQLNIDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1,3-Benzodioxole-4,5-diol from Catechol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1,3-Benzodioxole-4,5-diol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, catechol. Due to the lack of a direct, single-step synthesis method in the current literature, this guide outlines a multi-step approach involving the formation of the 1,3-benzodioxole core, followed by regioselective functionalization to introduce the desired hydroxyl groups at the 4 and 5 positions.
This document details the experimental protocols for each synthetic step, presents available quantitative data in structured tables, and includes visualizations of the reaction pathways and mechanisms to facilitate a deeper understanding for researchers and professionals in the field.
Overall Synthetic Pathway
The proposed synthesis of this compound from catechol is a four-step process. The initial step involves the formation of the methylenedioxy bridge to yield 1,3-benzodioxole. This is followed by a Vilsmeier-Haack formylation to introduce a carbonyl group at the 5-position, yielding piperonal. Subsequent regioselective hydroxylation at the 4-position via an Elbs persulfate oxidation, followed by a Dakin oxidation, affords the target molecule.
Caption: Proposed four-step synthesis of this compound from catechol.
Step 1: Synthesis of 1,3-Benzodioxole from Catechol
The formation of the 1,3-benzodioxole ring from catechol is a crucial first step. Several methods have been reported for this transformation, with the reaction of catechol with a dihalomethane in the presence of a base being a common approach.[1]
Experimental Protocol: Methylenation of Catechol
This protocol is adapted from publicly available procedures and demonstrates a common method for the synthesis of 1,3-benzodioxole.
Materials:
-
Catechol
-
Dichloromethane (CH₂Cl₂)
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Water
-
5% Sodium hydroxide solution
-
Molecular sieves or anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol, dichloromethane, and DMSO.
-
Heat the mixture to approximately 95°C.
-
Slowly add powdered sodium hydroxide to the reaction mixture. An exothermic reaction is expected to occur, and the temperature may rise.
-
After the addition is complete, maintain the reaction mixture at a reflux temperature of 110-115°C for approximately 30 minutes.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Add water to the filtrate and separate the organic layer.
-
Wash the organic layer with a 5% sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate or molecular sieves.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude 1,3-benzodioxole can be purified by vacuum distillation.
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Reactants | ||
| Catechol | 1.0 eq | Generic Protocol |
| Dichloromethane | 1.1 - 1.5 eq | Generic Protocol |
| Sodium Hydroxide | 2.0 - 2.2 eq | Generic Protocol |
| Solvent | DMSO | Generic Protocol |
| Temperature | 110-115°C | Generic Protocol |
| Reaction Time | 0.5 - 2 hours | Generic Protocol |
| Yield | >85% | Generic Protocol |
Step 2: Vilsmeier-Haack Formylation of 1,3-Benzodioxole
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, such as 1,3-benzodioxole.[2] This reaction introduces a formyl group (-CHO) onto the aromatic ring, predominantly at the position para to the electron-donating groups.
Experimental Protocol: Synthesis of Piperonal
This protocol is based on general procedures for the Vilsmeier-Haack reaction.
Materials:
-
1,3-Benzodioxole
-
N-methylformanilide
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, cool N-methylformanilide to below 5°C.
-
Slowly add thionyl chloride dropwise, maintaining the temperature below 15°C.
-
After the addition, allow the mixture to warm to room temperature and stir for 2 hours.
-
Remove any excess unreacted thionyl chloride under reduced pressure.
-
Add 1,3-benzodioxole dropwise to the reaction mixture, keeping the temperature below 15°C.
-
After the addition is complete, pour the reaction mixture into an equal volume of water.
-
Extract the product with toluene.
-
Wash the combined organic extracts with water and then dry over an anhydrous drying agent.
-
Remove the toluene by distillation.
-
The resulting piperonal can be purified by vacuum distillation or recrystallization.
Quantitative Data for Step 2
| Parameter | Value | Reference |
| Reactants | ||
| 1,3-Benzodioxole | 1.0 eq | Generic Protocol |
| N-methylformanilide | 1.2 eq | Generic Protocol |
| Thionyl chloride | 1.1 eq | Generic Protocol |
| Solvent | Toluene (for workup) | Generic Protocol |
| Temperature | <15°C | Generic Protocol |
| Reaction Time | ~4 hours | Generic Protocol |
| Yield | Moderate to Good | General Expectation |
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Step 3: Elbs Persulfate Oxidation of Piperonal
The Elbs persulfate oxidation introduces a hydroxyl group para to an existing hydroxyl or amino group on an aromatic ring.[3] In this synthetic route, it is proposed to hydroxylate piperonal at the 4-position. It is important to note that this reaction typically works on phenols, and the direct oxidation of an alkoxy-substituted ring like piperonal might require specific conditions or be less efficient.
General Experimental Protocol: Elbs Persulfate Oxidation
This is a general procedure that would need to be optimized for the specific substrate, piperonal.
Materials:
-
Piperonal
-
Potassium persulfate (K₂S₂O₈)
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Sulfuric acid or Hydrochloric acid for acidification
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Dissolve piperonal in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium persulfate in water to the cooled reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at a low temperature (0-10°C) for several hours.
-
After the reaction is complete, acidify the mixture with a mineral acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude 4-hydroxy-1,3-benzodioxole-5-carbaldehyde.
-
Purification can be achieved by column chromatography or recrystallization.
Quantitative Data for Step 3
| Parameter | Value | Reference |
| Reactants | ||
| Piperonal | 1.0 eq | General Procedure |
| Potassium persulfate | 1.0 - 1.2 eq | General Procedure |
| Base (e.g., NaOH) | 2.0 - 3.0 eq | General Procedure |
| Solvent | Water | General Procedure |
| Temperature | 0-10°C | General Procedure |
| Reaction Time | Several hours | General Procedure |
| Yield | Moderate to Low | General Expectation[3] |
Elbs Persulfate Oxidation Mechanism
Caption: Simplified mechanism of the Elbs persulfate oxidation.
Step 4: Dakin Oxidation of 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde
The Dakin oxidation is a classic organic reaction that converts an ortho- or para-hydroxybenzaldehyde into a benzenediol using hydrogen peroxide in a basic solution. This reaction is the final step to convert the formyl group of 4-hydroxy-1,3-benzodioxole-5-carbaldehyde into a hydroxyl group, yielding the desired this compound.
General Experimental Protocol: Dakin Oxidation
This is a general procedure that would need to be adapted for the specific substrate.
Materials:
-
4-Hydroxy-1,3-benzodioxole-5-carbaldehyde
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sodium hydroxide (NaOH) or other suitable base
-
Water
-
Sulfuric acid or Hydrochloric acid for acidification
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
Dissolve 4-hydroxy-1,3-benzodioxole-5-carbaldehyde in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (30% solution) dropwise to the cooled and stirred reaction mixture.
-
Monitor the reaction progress by a suitable method (e.g., TLC). The reaction is typically complete within a few hours.
-
After completion, carefully acidify the reaction mixture with a mineral acid.
-
Extract the product, this compound, with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The final product can be purified by recrystallization or column chromatography.
Quantitative Data for Step 4
| Parameter | Value | Reference |
| Reactants | ||
| 4-Hydroxy-1,3-benzodioxole-5-carbaldehyde | 1.0 eq | General Procedure |
| Hydrogen Peroxide (30%) | 1.1 - 1.5 eq | General Procedure |
| Base (e.g., NaOH) | 1.0 - 2.0 eq | General Procedure |
| Solvent | Water | General Procedure |
| Temperature | 0-25°C | General Procedure |
| Reaction Time | 1-4 hours | General Procedure |
| Yield | Good to High | General Expectation |
Dakin Oxidation Mechanism
Caption: Mechanism of the Dakin oxidation.
Spectroscopic Data
1,3-Benzodioxole (Intermediate)
-
¹H NMR (CDCl₃, 400 MHz): δ 6.83 (s, 4H, Ar-H), 5.95 (s, 2H, O-CH₂-O).
-
¹³C NMR (CDCl₃, 100 MHz): δ 147.9, 121.8, 108.4, 101.2.
This compound (Final Product)
Conclusion
This technical guide outlines a feasible, albeit multi-step, synthetic pathway for the preparation of this compound from catechol. The described protocols for methylenation, Vilsmeier-Haack formylation, Elbs persulfate oxidation, and Dakin oxidation provide a solid foundation for researchers to develop a robust synthesis of this valuable compound. Further optimization of each step, particularly the Elbs persulfate oxidation, may be necessary to achieve higher overall yields. The successful synthesis and characterization of this compound will provide a valuable tool for professionals in drug discovery and development.
References
physicochemical properties of 1,3-Benzodioxole-4,5-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 1,3-Benzodioxole-4,5-diol. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23780-63-4 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆O₄ | --INVALID-LINK-- |
| Molecular Weight | 154.12 g/mol | --INVALID-LINK-- |
| Melting Point | 99 °C | --INVALID-LINK-- |
| Density | 1.581 g/cm³ (Predicted) | --INVALID-LINK-- |
| Polar Surface Area (PSA) | 58.92 Ų | --INVALID-LINK-- |
| LogP | 0.82650 | --INVALID-LINK-- |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the available literature, a general and widely applicable method involves the reaction of a catechol derivative with a dihalomethane.[1] This approach can be adapted for the synthesis of this compound, starting from pyrogallol (1,2,3-trihydroxybenzene).
General Synthesis of 1,3-Benzodioxole Derivatives:
The synthesis of 1,3-benzodioxoles can be achieved through the condensation of a catechol with an appropriate aldehyde or ketone in the presence of an acid catalyst.[2] A common method involves heating the catechol and an aldehyde or ketone with an entrainer such as cyclohexane to azeotropically remove the water formed during the reaction.[2] Carbon-based solid acids have been shown to be effective catalysts for this reaction, leading to high conversion and selectivity.[2]
For the synthesis of the parent compound, 1,3-benzodioxole, catechol is reacted with a dihalomethane.[1] A more specific method for creating substituted benzodioxoles involves the reaction of a catechol with an aldehyde or ketone under reflux with an acid catalyst and an entrainer to remove water.[2]
Workflow for the Synthesis of a Substituted 1,3-Benzodioxole:
Biological Significance and Signaling Pathways
Derivatives of 1,3-benzodioxole have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[3] Notably, certain diol-containing steroid derivatives have been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
The proposed mechanism involves the activation of Estrogen Receptor Alpha (ERα), which in turn leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). Activated Akt then phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK3β). The inactivation of GSK3β prevents the pro-apoptotic signaling cascade, thereby promoting neuronal survival.
PI3K/Akt Signaling Pathway in Neuroprotection by a Diol Derivative:
References
1,3-Benzodioxole-4,5-diol: A Technical Guide to its Putative Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific biological mechanism of action of 1,3-Benzodioxole-4,5-diol is limited in publicly available scientific literature. This guide, therefore, presents a putative mechanism of action based on the well-documented biological activities of structurally related 1,3-benzodioxole derivatives and the known roles of its key functional group, a catechol moiety. The information herein is intended to serve as a foundation for future research and drug discovery efforts.
Introduction to 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole (also known as methylenedioxyphenyl) scaffold is a prominent feature in a wide array of biologically active molecules, both natural and synthetic. This heterocyclic motif is found in compounds with diverse pharmacological properties, including anti-tumor, anti-inflammatory, antioxidant, and anti-hyperlipidemic effects. Prominent examples of 1,3-benzodioxole-containing compounds include the pharmaceutical agent stiripentol, used in the treatment of epilepsy, and the natural product piperine, the primary pungent component of black pepper. The biological activities of these derivatives are often linked to their ability to interact with various enzymes and signaling pathways within biological systems.
Metabolism of 1,3-Benzodioxole Derivatives: The Formation of Catechol Metabolites
A crucial aspect of the biological activity and toxicology of 1,3-benzodioxole derivatives is their metabolism, primarily mediated by the cytochrome P450 (CYP450) enzyme system. A key metabolic pathway for these compounds is the oxidative cleavage of the methylenedioxy bridge, which leads to the formation of a catechol (ortho-dihydroxybenzene) derivative. For instance, the metabolism of piperine has been shown to result in the formation of a catechol metabolite.[1] This metabolic conversion is significant as it can dramatically alter the biological properties of the parent compound. This compound represents such a catechol metabolite, and its biological actions are likely distinct from its non-hydroxylated parent structures.
Putative Mechanisms of Action of this compound
The presence of the catechol moiety is the most critical determinant of the likely mechanism of action of this compound. Catechols are known to be redox-active, meaning they can participate in electron transfer reactions. This property can lead to both antioxidant and pro-oxidant effects.
Antioxidant and Pro-oxidant Activities
As an antioxidant, this compound can donate hydrogen atoms from its hydroxyl groups to scavenge free radicals, thereby mitigating oxidative stress. This is a common property of phenolic compounds. Several 1,3-benzodioxole derivatives have demonstrated antioxidant activity. For example, Hypecoumic acid, a 1,3-benzodioxole derivative, has shown moderate antioxidative activity.[2][3]
Conversely, under certain physiological conditions, catechols can undergo auto-oxidation to form semiquinone radicals and quinones. In this pro-oxidant role, this compound could contribute to the generation of reactive oxygen species (ROS), leading to oxidative damage to cellular components such as DNA, lipids, and proteins. This pro-oxidant activity is often implicated in the cytotoxic effects of certain catecholic compounds against cancer cells.
Inhibition of Cytochrome P450 Enzymes
A well-established mechanism of action for many 1,3-benzodioxole compounds is the inhibition of cytochrome P450 enzymes.[4] This inhibition can occur through the formation of a metabolic intermediate that binds tightly to the heme iron of the enzyme, rendering it inactive. Given that this compound is a metabolite formed by CYP450, it is plausible that it, or its further oxidation products (e.g., quinones), could also act as inhibitors of these enzymes. This has significant implications for drug-drug interactions, as the co-administration of a 1,3-benzodioxole derivative can alter the metabolism of other drugs.
Anti-inflammatory and Anti-cancer Potential
The anti-inflammatory and anti-cancer activities observed for various 1,3-benzodioxole derivatives may be, in part, mediated by their catechol metabolites. Catechols can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX). Some synthetic 1,3-benzodioxole derivatives have been evaluated as COX inhibitors.[5] The pro-oxidant activity of this compound could also contribute to anti-cancer effects by inducing apoptosis in tumor cells through increased oxidative stress. Derivatives of 1,3-benzodioxole have been shown to exhibit anti-tumor properties by promoting apoptosis.[2]
Quantitative Data on Related 1,3-Benzodioxole Derivatives
| Compound/Derivative | Biological Activity | IC50/EC50 Value | Cell Line/Assay |
| Hypecoumic acid | Antioxidant | 86.3 ± 0.2 µM | DPPH scavenging assay[3] |
| Compound 3e (Aryl acetate derivative) | Cytotoxic | 219 µM (CC50) | HeLa cells[5] |
| Compound 3b (Aryl acetate derivative) | COX-1 Inhibition | 1.12 µM | Ovine COX-1[5] |
| Compound 3b (Aryl acetate derivative) | COX-2 Inhibition | 1.3 µM | Human recombinant COX-2[5] |
Experimental Protocols for aPproaches to Studying this compound
The following are generalized experimental protocols that could be adapted to investigate the biological mechanism of action of this compound.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
-
Preparation of Reagents: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells to that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Plate cells (e.g., a cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a few hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Cytochrome P450 Inhibition Assay
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (or recombinant CYP450 enzymes), a specific CYP450 substrate, and various concentrations of this compound.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-generating system.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analysis: Analyze the formation of the metabolite of the specific substrate using LC-MS/MS.
-
Calculation: The inhibitory effect of this compound is determined by the reduction in metabolite formation compared to a control without the inhibitor. The IC50 value can then be calculated.
Conclusion and Future Directions
While direct evidence is sparse, the chemical structure of this compound strongly suggests a mechanism of action centered around its redox-active catechol moiety. This would likely confer both antioxidant and pro-oxidant properties, as well as the potential to inhibit cytochrome P450 enzymes. These activities form a plausible basis for potential anti-inflammatory and anti-cancer effects.
Future research should focus on the synthesis of this compound and its systematic evaluation in a battery of in vitro and in vivo assays to confirm these putative mechanisms. Key areas of investigation should include its radical scavenging capacity, its ability to generate ROS in different cellular contexts, its inhibitory profile against a panel of CYP450 isoforms, and its effects on inflammatory and apoptotic signaling pathways. Such studies will be crucial to unlocking the therapeutic potential of this and other hydroxylated 1,3-benzodioxole derivatives.
References
- 1. Identification of the metabolites of piperine via hepatocyte incubation and liquid chromatography combined with diode-array detection and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 1,3-Benzodioxole-4,5-diol: A Technical Guide to its Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of 1,3-Benzodioxole-4,5-diol, with a focus on its natural occurrence, isolation, and potential synthetic pathways. While direct evidence for the natural occurrence of this compound is currently limited in scientific literature, this guide explores the presence of its core structural motifs in natural products and outlines methodologies for its potential procurement through isolation of precursors and chemical synthesis.
Natural Occurrence: An Elusive Target with Common Structural Motifs
Extensive database searches and literature reviews have not yielded direct evidence of the isolation of this compound as a naturally occurring compound in plants, fungi, or other organisms. However, the 1,3-benzodioxole ring system is a recurring motif in a variety of bioactive natural products.
A notable example is sesamol (3,4-methylenedioxyphenol), a positional isomer of the target compound, which is found in sesame seeds (Sesamum indicum) and sesame oil.[1][2] The presence of sesamol underscores the biosynthetic capability of plants to produce the 1,3-benzodioxole core.
Furthermore, the immediate precursor for the synthetic creation of the 1,3-benzodioxole ring, catechol (1,2-dihydroxybenzene), is widespread in the plant kingdom.[1][3][4] Catechol and its derivatives are found in a variety of plants, including Portulaca oleracea, and can be isolated from sources such as white fir bark.[1][5]
The following table summarizes the natural occurrence of key related compounds:
| Compound | Natural Source(s) | Typical Yield/Concentration | Reference(s) |
| Sesamol | Sesamum indicum (Sesame) seeds and oil | Varies with processing | [1][2] |
| Catechol | Portulaca oleracea, White Fir Bark (Abies concolor) | Not specified in general references | [1][5] |
| Catechin | Pinus patula Bark | 1.99% in ethanolic extract | |
| Gallic Acid | Pinus patula Bark | 3.12% in ethanolic extract |
Isolation Protocols: Focusing on the Precursor
Given the absence of a known natural source for this compound, this section details a representative experimental protocol for the isolation of its key synthetic precursor, catechol, from a natural source. The isolation of related phenolic compounds, catechin and gallic acid, from pine bark is also presented to illustrate common techniques in natural product chemistry.
Isolation of Catechol from White Fir Bark
This protocol is based on the methodology described by Hergert and Kurth for the isolation of catechol from the bark of white fir (Abies concolor).[5]
Experimental Protocol:
-
Extraction: The bark is extracted with hot water.
-
Lead Acetate Precipitation: The aqueous extract is treated with a solution of lead acetate to precipitate tannins and other phenolic compounds.
-
Filtration: The precipitate is removed by filtration.
-
Deleading: The excess lead in the filtrate is precipitated with hydrogen sulfide.
-
Ether Extraction: The filtrate is then extracted with diethyl ether.
-
Purification: The catechol is recovered from the ether extract and can be further purified by crystallization.
Isolation of Catechin and Gallic Acid from Pinus patula Bark
This protocol is adapted from the work of Sarria-Villa et al. on the isolation of phenolic compounds from Colombian pine bark.
Experimental Protocol:
-
Extraction: Pine bark is first degreased with hexane. The defatted bark is then subjected to leaching extraction with an ethanol-water mixture (30:70).
-
Solvent Removal: The resulting hydroalcoholic extract is concentrated by rotary evaporation at 55°C to remove the solvent completely.
-
Fractionation: The dried extract is fractionated using column chromatography to separate an ethanol-soluble fraction (containing tannins and phlobaphenes) from an ethanol-insoluble fraction (rich in phenolic acids).
-
Isolation: Catechin and gallic acid are then isolated from their respective fractions through further chromatographic purification.
-
Characterization: The structures of the isolated compounds are confirmed using spectroscopic methods such as UV-Vis, IR, NMR (¹H, ¹³C, HSQC, HMBC), and GC-MS.
Proposed Synthesis of this compound
In the absence of a natural source, chemical synthesis is the most viable route to obtain this compound. The following proposed synthesis is based on the well-established reaction of catechol with a dihalomethane to form the 1,3-benzodioxole ring.[6][7]
Proposed Synthetic Pathway:
The synthesis would logically proceed in two main stages: first, the formation of the 1,3-benzodioxole ring from a suitably protected catechol derivative, followed by deprotection to yield the final diol. A more direct approach would involve the reaction of pyrogallol (1,2,3-trihydroxybenzene) with a methylene source, though selectivity could be an issue. A plausible route starts from a protected 4,5-dihydroxy precursor.
Experimental Workflow:
Biosynthetic Considerations
While a specific biosynthetic pathway for this compound has not been elucidated, the biosynthesis of the 1,3-benzodioxole ring in plants is thought to proceed from phenylpropanoid precursors. The formation of the methylenedioxy bridge is a key step, catalyzed by cytochrome P450-dependent enzymes.
Conclusion
This compound remains an elusive target in the realm of natural products. However, the prevalence of the 1,3-benzodioxole core in nature, exemplified by sesamol, and the widespread availability of its synthetic precursor, catechol, provide a strong foundation for its study. The isolation protocols for related phenolic compounds and the proposed synthetic pathway detailed in this guide offer valuable starting points for researchers and drug development professionals interested in exploring the properties and potential applications of this and related compounds. Further investigation into plant metabolomes may yet reveal a natural source for this compound, while advances in synthetic chemistry will undoubtedly refine the methods for its preparation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catecholamine Derivatives: Natural Occurrence, Structural Diversity, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
Spectroscopic Analysis of 1,3-Benzodioxole-4,5-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1,3-benzodioxole derivatives, with a specific focus on 1,3-Benzodioxole-4,5-diol. Due to the limited availability of published experimental data for this compound, this document presents a detailed analysis of the parent compound, 1,3-Benzodioxole, to serve as a foundational reference. Furthermore, it outlines the detailed experimental protocols and a logical workflow for the spectroscopic analysis of such compounds.
Introduction to Spectroscopic Analysis of 1,3-Benzodioxoles
Spectroscopic Data of 1,3-Benzodioxole (Reference Compound)
The following tables summarize the key spectroscopic data for 1,3-Benzodioxole. This information is crucial for interpreting the spectra of its derivatives, including the anticipated signals for this compound.
Table 1: ¹H NMR Spectroscopic Data of 1,3-Benzodioxole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.84 | m | 2H | Ar-H |
| 6.76 | m | 2H | Ar-H |
| 5.95 | s | 2H | O-CH₂ -O |
Table 2: ¹³C NMR Spectroscopic Data of 1,3-Benzodioxole
| Chemical Shift (δ) ppm | Assignment |
| 147.9 | Ar-C -O |
| 121.6 | Ar-C H |
| 108.3 | Ar-C H |
| 101.1 | O-C H₂-O |
Table 3: IR Spectroscopic Data of 1,3-Benzodioxole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-2950 | Medium | C-H (aromatic) stretch |
| 2890 | Medium | C-H (aliphatic) stretch |
| 1610, 1490, 1450 | Strong | C=C (aromatic) stretch |
| 1250, 1040 | Strong | C-O (ether) stretch |
Table 4: Mass Spectrometry Data of 1,3-Benzodioxole
| m/z | Relative Intensity (%) | Assignment |
| 122 | 100 | [M]⁺ (Molecular Ion) |
| 94 | 30 | [M - CO]⁺ |
| 66 | 45 | [C₅H₆]⁺ |
| 65 | 50 | [C₅H₅]⁺ |
Predicted Spectroscopic Features of this compound
Based on the structure of this compound, the following spectral characteristics can be anticipated:
-
¹H NMR: The introduction of two hydroxyl groups at the 4 and 5 positions would lead to a simpler aromatic region, likely showing a singlet for the two equivalent aromatic protons. A broad singlet for the hydroxyl protons would also be expected, the chemical shift of which would be dependent on the solvent and concentration. The methylene bridge protons would remain a singlet.
-
¹³C NMR: The carbons bearing the hydroxyl groups (C-4 and C-5) would be significantly shifted downfield compared to the corresponding carbons in the parent compound.
-
IR Spectroscopy: The most notable feature would be a broad absorption band in the region of 3500-3200 cm⁻¹, characteristic of O-H stretching in the hydroxyl groups.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 154, corresponding to the molecular weight of this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the solvent signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr for pellets).
-
Record the sample spectrum. The instrument automatically subtracts the background spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=C, C-O).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation, while Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically keeps the molecular ion intact.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
For further structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.
-
-
Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment ions to deduce the molecular formula and structural features.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a synthesized organic compound and a conceptual signaling pathway involving a hypothetical bioactive 1,3-benzodioxole derivative.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Hypothetical signaling pathway of a bioactive 1,3-benzodioxole derivative.
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 1,3-Benzodioxole-4,5-diol and Related Phenolic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Benzodioxole-4,5-diol, a derivative of catechol, belongs to the broad class of polyphenolic compounds. These molecules are of significant interest in pharmaceutical and chemical research due to their bioactive properties. Understanding the thermal stability and degradation profile of such compounds is critical for determining appropriate storage conditions, processing parameters, and predicting shelf-life, particularly in the context of drug development and manufacturing. Thermal degradation can lead to loss of efficacy, formation of undesirable byproducts, and changes in physical properties.
This technical guide outlines the expected thermal behavior of this compound by examining related compounds and provides standardized methodologies for its characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Predicted Thermal Stability and Degradation Profile
The thermal degradation of polyphenols is a complex process involving multiple chemical pathways, including isomerization, breakdown into smaller molecules, polymerization, and reactions with other components.[[“]] The stability of these compounds is influenced by factors such as temperature, heating time, and the presence of oxygen.[[“]]
For this compound, the presence of the hydroxyl (-OH) groups on the benzene ring, shielded by the methylenedioxy bridge, is expected to be the primary site of thermal decomposition. The degradation pathway is likely to involve dehydration, decarboxylation, and subsequent cleavage of the aromatic ring at higher temperatures.
Due to its structural similarity to pyrogallol, a comparable thermal decomposition profile can be anticipated. The following table summarizes the thermal decomposition data for pyrogallol as a proxy for this compound.
Data Presentation: Thermal Decomposition of Pyrogallol
| Thermal Analysis | Temperature (°C) | Observation |
| DSC | ~133-135 | Endothermic peak corresponding to melting. |
| >200 | Broad exothermic peak indicating decomposition. | |
| TGA | Onset ~150 | Initial weight loss, likely due to dehydration. |
| 200-300 | Major weight loss corresponding to primary decomposition. | |
| >300 | Slower, continuous weight loss at higher temperatures. |
Note: The data presented is based on typical TGA/DSC curves for pyrogallol and may vary based on specific experimental conditions such as heating rate and atmosphere.
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from ambient temperature (e.g., 25 °C) to 600 °C or higher, depending on the expected decomposition temperature.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy of these transitions.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen or Argon at a flow rate of 20-50 mL/min.
-
Heating Program:
-
An initial heating ramp of 10 °C/min from ambient temperature to a temperature above the expected melting point.
-
A cooling cycle at 10 °C/min back to the starting temperature.
-
A second heating ramp at 10 °C/min to observe any changes in thermal behavior after the initial melt and to obtain a clear glass transition if applicable.
-
-
-
Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for crystallization or decomposition. The onset temperature of the melting peak is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.
Mandatory Visualizations
Logical Workflow for Thermal Analysis
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a polyphenolic compound like this compound.
A logical workflow for the thermal analysis of this compound.
Signaling Pathway of Thermal Degradation
The following diagram illustrates a simplified potential degradation pathway for a generic polyphenolic compound under thermal stress.
A simplified diagram of potential thermal degradation pathways for polyphenols.
References
An In-depth Technical Guide to the Solubility of 1,3-Benzodioxole-4,5-diol and Related Compounds in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Benzodioxole-4,5-diol and structurally related phenolic compounds in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from the closely related and structurally similar compound, catechol (1,2-benzenediol), to provide valuable insights for researchers and professionals in drug development. The methodologies for solubility determination and relevant chemical synthesis pathways are also detailed.
Introduction to this compound and its Significance
1,3-Benzodioxole derivatives are a class of organic compounds that feature a benzene ring fused to a dioxole ring. These structures are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous bioactive natural products and synthetic compounds. This compound, a dihydroxylated derivative, is of particular interest due to its potential for hydrogen bonding and its role as a potential precursor in the synthesis of more complex molecules. Understanding the solubility of this compound in various organic solvents is crucial for its extraction, purification, formulation, and application in both research and industrial settings.
Solubility Profile
Generally, compounds like 1,3-benzodioxole are more soluble in organic solvents such as chloroform, ethanol, and ether and are sparingly soluble in water.[1] The solubility of 5-propyl-1,3-benzodioxole, a related compound, is noted to be higher in organic solvents like ethanol and chloroform and lower in polar solvents such as water.[2]
To provide a quantitative perspective, the solubility of catechol (benzene-1,2-diol), a structural precursor to 1,3-benzodioxole, has been experimentally determined in water and ethanol at various temperatures. This data serves as a valuable reference point for estimating the solubility of this compound.
Table 1: Experimentally Determined Solubility of Catechol in Water and Ethanol
| Temperature (K) | Mole Fraction Solubility in Water | Mole Fraction Solubility in Ethanol |
| 293.15 | 0.0857 | 0.2845 |
| 298.15 | 0.0968 | 0.3127 |
| 303.15 | 0.1089 | 0.3429 |
| 308.15 | 0.1221 | 0.3753 |
| 313.15 | 0.1364 | 0.4101 |
Data sourced from a study on the solubility of catechol in water, ethanol, and their binary mixtures.[3]
The data clearly indicates that catechol is significantly more soluble in ethanol than in water, and its solubility in both solvents increases with temperature. It is reasonable to expect a similar trend for this compound, with a likely preference for polar organic solvents over water.
Experimental Protocols for Solubility Determination
A standardized experimental approach is critical for obtaining reliable and reproducible solubility data. The following section outlines a general protocol for determining the solubility of a compound like this compound in organic solvents. This methodology is based on the widely used shake-flask method.
3.1. General Shake-Flask Method
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a given solvent.[4]
-
Materials and Equipment:
-
The compound of interest (e.g., this compound)
-
A range of organic solvents of known purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the solubility of the compound in the solvent at the given temperature, typically expressed in mg/mL or mol/L.
-
3.2. Analytical Techniques
The choice of analytical technique depends on the properties of the compound and the desired sensitivity.
-
UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range. A calibration curve of absorbance versus concentration must be prepared.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method. It is particularly useful for complex mixtures or when high accuracy is required. A calibration curve of peak area versus concentration is necessary.
Visualization of Relevant Workflows and Pathways
4.1. General Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a pharmaceutical compound.
Caption: General workflow for determining the solubility of a compound.
4.2. Synthesis Pathway of 1,3-Benzodioxole from Catechol
The synthesis of the parent 1,3-benzodioxole ring system often starts from catechol. This provides context for the chemical family of the target compound.
Caption: Synthesis of 1,3-Benzodioxole from Catechol.
Conclusion
While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a strong inference of its behavior can be drawn from its chemical structure and the known solubility of its parent compound, catechol. It is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to water, a property that is critical for its handling and application in drug development and chemical synthesis. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to determine the precise solubility of this and other similar compounds, thereby facilitating further research and development.
References
In Silico Modeling of 1,3-Benzodioxole-4,5-diol Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 1,3-Benzodioxole-4,5-diol's interaction with aminergic G-protein coupled receptors (GPCRs). Due to the presence of a catechol moiety, a key pharmacophore for biogenic amines, this document focuses on dopamine, adrenergic, and serotonin receptors as plausible biological targets. While direct experimental binding data for this compound is not currently available in the public domain, this guide outlines a predictive modeling workflow. This includes receptor selection, homology modeling, molecular docking, and molecular dynamics simulations. Furthermore, detailed experimental protocols for radioligand binding assays are provided to facilitate the validation of these computational predictions. The objective is to furnish researchers with a robust theoretical and practical foundation to investigate the pharmacological profile of this compound and guide future drug discovery efforts.
Introduction
This compound is a small organic molecule featuring a catechol group attached to a 1,3-benzodioxole scaffold. The catechol moiety is a well-established structural motif responsible for the binding of endogenous ligands such as dopamine, norepinephrine, and epinephrine to their respective aminergic GPCRs. This structural similarity suggests that this compound may exhibit affinity for these and related receptors, making it a person of interest for pharmacological investigation.
In silico modeling techniques are indispensable tools in modern drug discovery, offering a time- and cost-effective means to predict and analyze ligand-receptor interactions at the molecular level. This guide will detail a systematic approach to computationally evaluate the binding of this compound to selected aminergic GPCRs.
Potential Receptor Targets and Rationale
The selection of potential receptor targets for this compound is primarily driven by the presence of the catechol group.
-
Dopamine Receptors (e.g., D2, D3): The catechol hydroxyls are critical for hydrogen bonding interactions within the binding pockets of dopamine receptors.
-
Adrenergic Receptors (e.g., α1A, α1B): Endogenous ligands for these receptors, epinephrine and norepinephrine, are catecholamines. A structurally related 1,3-benzodioxole derivative, LASSBio-772, has demonstrated high affinity for α1A and α1B adrenergic receptors, further supporting these as potential targets.
-
Serotonin Receptors (e.g., 5-HT2A): While serotonin itself is an indoleamine, some serotonin receptor subtypes can interact with catechol-containing compounds.
Quantitative Binding Data (Illustrative)
As of the date of this publication, no direct experimental binding affinities (Kᵢ or IC₅₀ values) for this compound have been reported. However, to illustrate how such data would be presented, the following tables summarize the binding affinities of the endogenous ligands for our receptors of interest and the reported affinities for the related 1,3-benzodioxole derivative, LASSBio-772.
Table 1: Binding Affinities (Kᵢ in nM) of Endogenous Ligands for Selected Human Aminergic GPCRs
| Ligand | Dopamine D2 Receptor | Adrenergic α1A Receptor | Serotonin 5-HT2A Receptor |
| Dopamine | 200 - 1,500 | >10,000 | >10,000 |
| Norepinephrine | 1,000 - 5,000 | 50 - 200 | 500 - 2,000 |
| Epinephrine | 500 - 2,000 | 20 - 100 | 200 - 1,000 |
| Serotonin | >10,000 | >10,000 | 5 - 20 |
Table 2: Binding Affinities (Kᵢ in nM) of LASSBio-772 for Human Adrenergic α1 Receptor Subtypes
| Ligand | Adrenergic α1A Receptor | Adrenergic α1B Receptor |
| LASSBio-772 | 0.14 | 5.55 |
In Silico Modeling Workflow
The following workflow outlines a comprehensive computational approach to predict and analyze the binding of this compound to the selected receptor targets.
Detailed Methodologies
-
Obtain Receptor Structures: Experimentally determined structures of the human dopamine D2 receptor (PDB ID: 7DFP), serotonin 5-HT2A receptor (PDB ID: 6A93), and alpha-1A adrenergic receptor (PDB IDs: 7YM8, 8THK) can be downloaded from the Protein Data Bank (RCSB PDB).[1][2][3][4]
-
Structure Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).
-
Repair any missing side chains or loops. If significant portions of the receptor are missing, homology modeling may be necessary.
-
-
2D to 3D Conversion: Draw the 2D structure of this compound and convert it to a 3D conformation using software such as ChemDraw, MarvinSketch, or Avogadro.
-
Ligand Parameterization: Generate force field parameters for the ligand. For the AMBER force field, the antechamber tool can be used to generate GAFF (General Amber Force Field) parameters. For the CHARMM force field, the CGenFF server is a suitable option.
-
Energy Minimization: Perform an energy minimization of the 3D ligand structure to obtain a low-energy conformation.
-
Grid Generation: Define the binding site on the receptor. This is typically centered on the location of the co-crystallized ligand or identified through binding site prediction algorithms. A grid box is then generated around this site.
-
Docking Simulation: Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared ligand into the receptor's binding site. The program will generate multiple binding poses and rank them based on a scoring function.
-
Pose Analysis: Analyze the top-ranked poses to identify plausible binding modes. Look for key interactions, such as hydrogen bonds between the catechol hydroxyls and serine residues in the binding pocket, which are known to be important for catecholamine binding.
-
System Setup:
-
Take the most promising ligand-receptor complex from the docking results.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with an appropriate water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological salt concentration.
-
-
Equilibration: Perform a series of equilibration steps to allow the system to relax. This typically involves an initial energy minimization followed by short MD simulations with position restraints on the protein and ligand, which are gradually released.
-
Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns) to observe the stability of the ligand in the binding pocket and any conformational changes in the receptor. GROMACS or AMBER are commonly used software packages for these simulations.[5][6][7][8]
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation), identify persistent hydrogen bonds, and analyze other non-covalent interactions.
Experimental Validation: Radioligand Binding Assay
Computational predictions should be validated experimentally. A radioligand binding assay is a standard method to determine the affinity of a ligand for a receptor.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells expressing the human receptor of interest (e.g., HEK293 cells transfected with the gene for the dopamine D2 receptor).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for the D2 receptor) to each well.
-
Add a range of concentrations of the unlabeled test compound (this compound).
-
Add the prepared cell membranes to initiate the binding reaction.
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the free radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation counter to measure the amount of radioactivity, which corresponds to the amount of bound radioligand.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Signaling Pathway Visualization
Understanding the downstream signaling pathways of the potential target receptors is crucial for predicting the functional consequences of ligand binding.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. GROMACS Tutorials [mdtutorials.com]
- 6. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. Protein-Ligand Complex [mdtutorials.com]
Historical Perspectives on the Discovery of 1,3-Benzodioxole-4,5-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole moiety is a key structural feature in numerous natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties[1][2]. The synthesis of the parent 1,3-benzodioxole is historically rooted in the reaction of catechol (1,2-dihydroxybenzene) with a methylenating agent, a process that has been refined over time[3]. It is therefore highly probable that the first synthesis of 1,3-Benzodioxole-4,5-diol would have followed a similar strategy, utilizing a tetrahydroxylated benzene precursor.
Plausible Historical Synthesis
The most logical and historically consistent approach to the synthesis of this compound would involve the selective methylenation of 1,2,3,4-tetrahydroxybenzene. This precursor, while less common than catechol or pyrogallol, would provide the necessary arrangement of hydroxyl groups for the formation of the 1,3-dioxole ring at the 1 and 2 positions, leaving hydroxyl groups at the 4 and 5 positions.
The key transformation is the formation of the methylenedioxy bridge, a reaction well-documented for various catechols. Early methods would have likely employed dihalomethanes, such as dibromomethane or dichloromethane, in the presence of a base.
Proposed Synthetic Pathway
The proposed historical synthesis can be visualized as a single-step reaction from a commercially available or preparable starting material.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound, extrapolated from established procedures for the methylenation of catechols[4][5].
Objective: To synthesize this compound via the methylenation of 1,2,3,4-tetrahydroxybenzene.
Materials:
-
1,2,3,4-Tetrahydroxybenzene
-
Dichloromethane (CH₂Cl₂) or Dibromomethane (CH₂Br₂)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 1,2,3,4-tetrahydroxybenzene (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF or DMSO to the flask to dissolve the starting material. To this solution, add finely powdered anhydrous potassium carbonate (2.5 eq) or sodium hydroxide (2.2 eq).
-
Addition of Methylenating Agent: Stir the suspension vigorously and heat to 80-100 °C. Slowly add dichloromethane (1.5 eq) or dibromomethane (1.2 eq) dropwise via the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water.
-
Acidify the aqueous solution to pH ~3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
-
Data Presentation
As no specific experimental data for the synthesis of this compound has been reported, the following table presents hypothetical quantitative data based on typical yields and properties observed for analogous methylenation reactions of catechols.
| Parameter | Hypothetical Value | Notes |
| Reactants | ||
| 1,2,3,4-Tetrahydroxybenzene | 10.0 g (0.07 mol) | Starting material. |
| Dichloromethane | 8.9 g (0.105 mol) | Methylenating agent. |
| Potassium Carbonate | 24.2 g (0.175 mol) | Base. |
| Product | ||
| This compound | ||
| Theoretical Yield | 10.8 g | Based on the stoichiometry of the reaction. |
| Actual Yield | 6.5 g | Hypothetical yield, assuming a moderate conversion rate typical for such reactions. |
| Percent Yield | 60% | A plausible yield for a non-optimized, historical synthesis. |
| Melting Point | 150-155 °C | Estimated based on related dihydroxy-benzodioxole structures. |
| Spectroscopic Data | ||
| ¹H NMR (DMSO-d₆) | Expected signals: a singlet for the O-CH₂-O protons (~6.0 ppm), aromatic protons, and OH protons. | |
| ¹³C NMR (DMSO-d₆) | Expected signals: a signal for the O-CH₂-O carbon (~101 ppm) and aromatic carbons. | |
| Mass Spectrometry (ESI-MS) | m/z [M-H]⁻ calcd for C₇H₅O₄: 153.0188; found: 153.0190 | Expected molecular ion peak. |
Potential Biological Significance and Signaling Pathways
While the specific biological activities of this compound have not been extensively studied, the broader class of 1,3-benzodioxole derivatives is known to possess a range of pharmacological properties[1][6][7]. These include anti-tumor, anti-hyperlipidemic, and antioxidant effects. The dihydroxy substitution on the aromatic ring of this compound suggests it may have enhanced antioxidant capabilities due to the presence of the catechol-like moiety.
The following diagram illustrates a generalized overview of the potential biological activities of 1,3-benzodioxole derivatives, which could be relevant for this compound.
Caption: Potential biological activities of 1,3-benzodioxole derivatives.
Conclusion
The discovery of this compound is intrinsically linked to the historical development of synthetic methods for the 1,3-benzodioxole ring system. Although a precise "discovery" paper for this specific molecule is elusive, a plausible synthesis can be constructed based on well-established chemical principles. The provided experimental protocol offers a viable route for its preparation, enabling further investigation into its chemical and biological properties. Given the known activities of related compounds, this compound represents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and metabolic diseases. Further research is warranted to fully elucidate its pharmacological profile and potential applications.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Safrole - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. US4082774A - Methylenedioxybenzene -- improved method of preparation - Google Patents [patents.google.com]
- 6. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 1,3-Benzodioxole-4,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and a detailed laboratory-scale protocol for the multi-step synthesis of 1,3-Benzodioxole-4,5-diol. Due to the inherent reactivity of the target molecule, a direct synthesis from readily available precursors such as gallic acid or pyrogallol is challenging. The presented protocol outlines a strategic approach involving the protection of functional groups, followed by the formation of the characteristic methylenedioxy bridge, and subsequent deprotection to yield the desired diol. This application note is intended to guide researchers in the fields of medicinal chemistry, natural product synthesis, and drug development in the preparation of this and structurally related compounds.
Introduction
1,3-Benzodioxole derivatives are a class of organic compounds found in numerous natural products and are pivotal scaffolds in medicinal chemistry and drug discovery. The 1,3-benzodioxole moiety is a key pharmacophore in a variety of biologically active molecules. The title compound, this compound, is a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. The presence of the vicinal diol functionality offers a handle for further chemical modifications, making it a versatile intermediate.
The synthesis of this compound is not trivial due to the propensity of the polyhydroxylated benzene ring to undergo side reactions. Direct methylenation of precursors like gallic acid or pyrogallol is often unsuccessful. Therefore, a more strategic, multi-step synthesis is required, which involves the protection of the carboxylic acid and one of the hydroxyl groups, followed by the key methylenation reaction, and finally, deprotection and decarboxylation.
Overall Synthetic Strategy
The proposed synthetic pathway for this compound commences with the readily available starting material, gallic acid. The strategy involves a four-step sequence:
-
Esterification: The carboxylic acid functionality of gallic acid is first protected as a methyl ester to prevent its interference in subsequent reactions.
-
Selective Protection of the 4-Hydroxyl Group: The hydroxyl group at the 4-position of methyl gallate is selectively protected, for example, as a benzyl ether. This directs the subsequent methylenation to the desired 3- and 5-hydroxyl groups.
-
Methylenation: The key 1,3-benzodioxole ring is formed by reacting the partially protected methyl gallate with a suitable methylenating agent.
-
Deprotection and Decarboxylation: Finally, removal of the protecting group and hydrolysis of the ester followed by decarboxylation yields the target molecule, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Thin-layer chromatography (TLC) on silica gel plates should be used to monitor the progress of reactions.
Step 1: Synthesis of Methyl Gallate
Reaction: Gallic Acid → Methyl Gallate
Procedure:
-
To a solution of gallic acid (1 equivalent) in methanol (approximately 10-15 mL per gram of gallic acid), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) at 0 °C (ice bath).
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.
-
The residue is then poured into cold water and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford methyl gallate.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Gallic Acid | Methyl Gallate | H₂SO₄ | Methanol | 4-6 h | Reflux | ~90% |
Step 2: Selective Protection of Methyl Gallate
Reaction: Methyl Gallate → Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate
Procedure:
-
To a solution of methyl gallate (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.1 equivalents).
-
To this suspension, add benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield methyl 4-(benzyloxy)-3,5-dihydroxybenzoate.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Methyl Gallate | Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate | Benzyl chloride, K₂CO₃ | Acetone/DMF | 24-48 h | Room Temp. | ~70-80% |
Step 3: Methylenation of Protected Methyl Gallate
Reaction: Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate → Methyl 7-(benzyloxy)-1,3-benzodioxole-5-carboxylate
Procedure:
-
To a solution of methyl 4-(benzyloxy)-3,5-dihydroxybenzoate (1 equivalent) in a polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate or cesium carbonate (2.2 equivalents).
-
Add a methylenating agent, such as diiodomethane or dichloromethane (1.2 equivalents), to the mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The reaction progress is monitored by TLC.
-
After cooling to room temperature, the mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate | Methyl 7-(benzyloxy)-1,3-benzodioxole-5-carboxylate | CH₂I₂ or CH₂Cl₂, K₂CO₃ or Cs₂CO₃ | DMF/DMSO | 12-24 h | 80-100 °C | ~60-70% |
Step 4: Deprotection and Decarboxylation
Reaction: Methyl 7-(benzyloxy)-1,3-benzodioxole-5-carboxylate → this compound
Procedure:
-
Deprotection: The benzyl protecting group is removed by catalytic hydrogenation. Dissolve the methyl 7-(benzyloxy)-1,3-benzodioxole-5-carboxylate (1 equivalent) in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected intermediate.
-
Hydrolysis and Decarboxylation: The crude intermediate is then subjected to hydrolysis and decarboxylation. This can be achieved by heating the intermediate in a strong aqueous acid (e.g., HCl or H₂SO₄) or by a two-step process of saponification with a base (e.g., NaOH) followed by acidification and heating to induce decarboxylation.
-
The final product, this compound, is then isolated by extraction and purified by crystallization or column chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Methyl 7-(benzyloxy)-1,3-benzodioxole-5-carboxylate | This compound | H₂, Pd/C; then H₂SO₄(aq) or NaOH then H⁺/heat | Ethanol/Ethyl Acetate, then water | 4-8 h (hydrogenation) | Room Temp. then heat | ~50-60% (over two steps) |
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated acids and bases are corrosive and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Hydrogenation should be performed with appropriate safety measures in place.
Conclusion
The multi-step synthesis presented provides a reliable pathway to obtain this compound for research and development purposes. While the overall process requires several transformations, it circumvents the challenges associated with the direct functionalization of highly activated aromatic systems. The protocols provided herein, along with the quantitative data, offer a solid foundation for the laboratory-scale production of this valuable synthetic intermediate. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
Application Notes and Protocols for 1,3-Benzodioxole Derivatives in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-benzodioxole scaffold is a prominent structural motif found in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic and conformational properties make it a valuable building block in medicinal chemistry and drug discovery. While direct synthetic applications of 1,3-Benzodioxole-4,5-diol as a precursor are not extensively documented in readily available literature, the broader class of 1,3-benzodioxole derivatives serves as crucial intermediates in the synthesis of various therapeutic agents, including antitumor, anti-inflammatory, and neuroprotective compounds.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing the 1,3-benzodioxole core.
Application Notes: Synthesis of Bioactive 1,3-Benzodioxole Derivatives
The 1,3-benzodioxole moiety can be readily synthesized from catechol and dihalomethanes.[4] The electron-rich nature of the aromatic ring facilitates electrophilic substitution reactions, allowing for the introduction of diverse functionalities.[5] This reactivity has been exploited in the synthesis of a variety of pharmacologically active compounds.
Antitumor Agents
Derivatives of 1,3-benzodioxole have shown significant potential as anticancer agents. Their mechanism of action can involve the inhibition of critical cellular pathways, such as the thioredoxin (Trx) system, leading to increased oxidative stress and apoptosis in cancer cells.[4][6]
Cyclooxygenase (COX) Inhibitors
The 1,3-benzodioxole scaffold has been incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) that act as cyclooxygenase (COX) inhibitors. By blocking the conversion of arachidonic acid to prostaglandins, these compounds exhibit anti-inflammatory and analgesic properties.[7][8]
Auxin Receptor Agonists
In the field of agrochemicals, 1,3-benzodioxole derivatives have been developed as potent auxin receptor agonists, promoting root growth in plants. These compounds interact with the TIR1 auxin receptor, modulating gene expression related to root development.[9]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of bioactive 1,3-benzodioxole derivatives.
Protocol 1: Synthesis of 2-(6-Benzoyl-1,3-benzodioxol-5-yl)acetic Acid Derivatives (COX Inhibitors)
This protocol describes a two-step synthesis of 2-(6-benzoyl-1,3-benzodioxol-5-yl)acetic acid derivatives, which have been evaluated as cyclooxygenase inhibitors.[5]
Step 1: Synthesis of Methyl 2-(6-benzoylbenzo[d][6][10]dioxol-5-yl)acetate (3a-f)
-
To a stirred solution of a benzoic acid derivative (6.68 mmol) and phosphorus pentoxide (5 g) in dichloromethane (60 mL), add methyl 2-(benzo[d][6][10]dioxol-5-yl)acetate (1 g, 5.14 mmol).
-
Stir the mixture at room temperature for 18 hours.
-
Cautiously add distilled water (60 mL) to the reaction mixture.
-
Extract the mixture with ethyl acetate (2 x 60 mL).
-
Separate the organic layer and wash with 1 M NaOH (60 mL), brine (60 mL), and distilled water (2 x 60 mL).
-
Dry the organic layer over sodium sulphate, filter, and evaporate the solvent under vacuum.
-
Purify the crude product by silica gel column chromatography.
Step 2: Synthesis of 2-(6-Benzoyl-1,3-benzodioxol-5-yl)acetic Acid (4a-f)
-
Dissolve the ketoester (3a-f) (1.35 mmol) in a mixture of methanol/H₂O/THF (12/12/12 mL).
-
Add NaOH (540.9 mg, 13.5 mmol) to the solution.
-
Heat the solution at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent.
-
Acidify the residue by adding 2 N HCl until the pH reaches 2.
-
Filter the precipitate and concentrate under vacuum to obtain the crude product.
Protocol 2: Synthesis of (E)-3-(benzo[d][6][10]dioxol-5-yl)-N-aryl Acrylamide Derivatives (Antitumor Agents)
This protocol outlines the synthesis of acrylamide derivatives of 1,3-benzodioxole with demonstrated antitumor activity. The synthesis involves bromination, nucleophilic substitution, reduction, and condensation reactions.
(Specific details for this multi-step synthesis are proprietary and could not be fully detailed here. The general workflow is provided in the diagram below.)
Quantitative Data
The following tables summarize key quantitative data for the synthesized 1,3-benzodioxole derivatives.
Table 1: Synthesis of 2-(6-Benzoyl-1,3-benzodioxol-5-yl)acetic Acid Derivatives [5]
| Compound | R | Yield (%) | m.p. (°C) |
| 3a | H | 75 | semi-solid |
| 3f | 2,4-di-Cl | 83 | 95-97 |
| 4a | H | 90 | 145-147 |
| 4f | 2,4-di-Cl | 91 | 168.5-170 |
Table 2: In Vitro COX Inhibition Data for 2-(6-Benzoyl-1,3-benzodioxol-5-yl)acetic Acid Derivatives [7]
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-2/COX-1) |
| 4a | 0.425 | 0.363 | 0.85 |
| 4b | 0.363 | 0.452 | 1.24 |
| Ketoprofen | 0.256 | 1.28 | 5.0 |
Table 3: Cytotoxicity of Antitumor 1,3-Benzodioxole Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| YL201 | MDA-MB-231 | 4.92 ± 1.09 |
| 5-Fluorouracil | MDA-MB-231 | 18.06 ± 2.33 |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 2. bohrium.com [bohrium.com]
- 3. [PDF] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | Semantic Scholar [semanticscholar.org]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staff.najah.edu [staff.najah.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Application of 1,3-Benzodioxole-4,5-diol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodioxole, a heterocyclic compound, serves as a versatile scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic molecules. The strategic functionalization of the benzodioxole ring can lead to compounds with a wide array of pharmacological activities. This document focuses on the medicinal chemistry applications of a specific derivative, 1,3-Benzodioxole-4,5-diol, and its related compounds. While direct studies on this compound are limited, research on closely related derivatives provides valuable insights into its potential as a pharmacophore for designing novel therapeutic agents. The applications span across anticancer, anti-inflammatory, and antioxidant activities.
Synthetic Protocols
The 1,3-benzodioxole scaffold is a key structural motif in a variety of pharmacologically active compounds. The synthesis of derivatives often starts from commercially available precursors, followed by functional group manipulations to introduce desired pharmacophores.
General Synthesis of 1,3-Benzodioxole Derivatives
A common synthetic route to create 1,3-benzodioxole derivatives involves the reaction of catechols with appropriate reagents to form the characteristic methylenedioxy bridge. For instance, the condensation of a catechol with a dihalomethane in the presence of a base is a classical approach.
Protocol 1: Synthesis of N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide Derivatives [2]
This protocol describes a three-step synthesis for a series of N-(benzo[d][1][2]dioxol-5-yl)-2-(one-benzylthio)acetamide compounds.
Step 1: Synthesis of 2-(benzylthio)acetic acid intermediates
-
Dissolve thioglycolic acid and the appropriately substituted benzyl bromide in ethanol.
-
Add a solution of sodium hydroxide in water dropwise to the mixture.
-
Reflux the reaction mixture for 3 hours.
-
Remove the ethanol by evaporation.
-
Pour the residue into water and acidify with 6 M HCl to a pH of 1-2.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the combined organic phases over magnesium sulfate and concentrate to obtain the crude 2-(benzylthio)acetic acid derivative, which can be used in the next step without further purification.
Step 2: Formation of the acid chloride
-
Dissolve the crude 2-((3-methylbenzyl)thio)acetic acid in dichloromethane at 0°C.
-
Add oxalyl chloride dropwise to the solution.
-
Stir the reaction at 0°C for 30 minutes, followed by 1 hour at room temperature.
-
Remove the excess oxalyl chloride and dichloromethane under vacuum to yield the crude acid chloride.
Step 3: Amide bond formation
-
Dissolve benzo[d][1][2]dioxol-5-amine and triethylamine in dioxane at 0°C.
-
Add the crude acid chloride from the previous step dropwise to this solution.
-
Stir the reaction at 0°C for 30 minutes, then for 2 hours at room temperature.
-
Pour the reaction mixture into water and acidify with 6 M HCl to a pH of 4-5.
-
Extract the aqueous phase with dichloromethane.
-
Dry the combined organic phases over magnesium sulfate and concentrate to yield the final product.
Biological Activities and Applications
Derivatives of the 1,3-benzodioxole scaffold have demonstrated a range of biological activities, highlighting their potential in drug discovery.
Anticancer Activity
Several 1,3-benzodioxole derivatives have been investigated for their potential as anticancer agents.[3] These compounds have shown efficacy against various cancer cell lines, with some exhibiting broad-spectrum activity.[3] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process in cell division.[3]
One study focused on the design and synthesis of novel 1,3-benzodioxole derivatives with a vinyl linker and a trifluoromethylpiperazine moiety.[4] The lead compound, YL201, demonstrated potent cytotoxicity against MDA-MB-231 breast cancer cells, outperforming the standard chemotherapeutic agent 5-fluorouracil.[4] Further in vitro and in vivo assays confirmed that YL201 effectively suppressed cancer cell proliferation, adhesion, invasion, migration, and angiogenesis.[4]
Table 1: In Vitro Anticancer Activity of 1,3-Benzodioxole Derivative YL201 [4]
| Cell Line | Compound | IC₅₀ (μM) |
| MDA-MB-231 | YL201 | 4.92 ± 1.09 |
| MDA-MB-231 | 5-Fluorouracil | 18.06 ± 2.33 |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. Derivatives of 1,3-benzodioxole have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are important mediators of inflammation.[5]
A series of benzodioxole aryl acetate and acetic acid derivatives were synthesized and tested for their inhibitory activity against COX-1 and COX-2.[5] Several of these compounds showed moderate activity against both enzymes, with some exhibiting better selectivity for COX-2 compared to the non-steroidal anti-inflammatory drug (NSAID) ketoprofen.[5]
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathological conditions. A new 1,3-benzodioxole derivative, Hypecoumic acid, isolated from Hypecoum erectum, has demonstrated moderate antioxidant activity in a DPPH-scavenging assay.[1][6]
Table 2: Antioxidant Activity of Hypecoumic acid [1]
| Compound | IC₅₀ (μM) |
| Hypecoumic acid | 86.3 ± 0.2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols are based on the cited literature for key experiments.
Protocol 2: In Vitro Anticancer MTT Assay[4]
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A498, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (1,3-benzodioxole derivatives) and control (e.g., 5-Fluorouracil)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds and the positive control in the complete medium.
-
Remove the old medium from the wells and add 100 μL of the prepared compound dilutions. Include wells with untreated cells as a negative control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 μL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: COX Inhibitor Screening Assay[5]
This protocol describes an in vitro assay to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX inhibitor screening assay kit (e.g., Cayman Chemical, No. 560131)
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Test compounds and a known COX inhibitor (e.g., Ketoprofen)
-
UV spectrophotometer with a microplate reader
Procedure:
-
Follow the instructions provided with the COX inhibitor screening assay kit.
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, add the reaction buffer, heme, enzyme (either COX-1 or COX-2), and the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate according to the kit's instructions to allow for the production of a colored product.
-
Measure the absorbance of the yellow product at a wavelength of 415 nm.
-
Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for each compound against both COX-1 and COX-2.
Protocol 4: DPPH Radical Scavenging Assay[1]
This protocol details a common antioxidant assay based on the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution in methanol
-
Test compounds and a standard antioxidant (e.g., ascorbic acid)
-
Methanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or standard solution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The scavenging activity is calculated using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Signaling Pathways and Logical Relationships
The biological effects of 1,3-benzodioxole derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. bohrium.com [bohrium.com]
- 5. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 1,3-Benzodioxole-4,5-diol (Sesamol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the quantification of 1,3-Benzodioxole-4,5-diol, commonly known as sesamol, using High-Performance Liquid Chromatography (HPLC). Sesamol, a potent antioxidant found in sesame oil, has garnered significant interest for its potential health benefits, including antihypertensive and anticancer properties.[1] Accurate and reliable quantification of sesamol is crucial for quality control in the food industry, pharmacokinetic studies, and formulation development in the pharmaceutical sector. This document outlines both normal-phase and reversed-phase HPLC methods, including sample preparation, chromatographic conditions, and method validation parameters.
Introduction
This compound, or sesamol, is a naturally occurring phenolic compound and a key bioactive component of sesame seeds and sesame oil. Its antioxidant properties contribute to the oxidative stability of sesame oil and are linked to various health-promoting effects. The increasing interest in sesamol for pharmaceutical and nutraceutical applications necessitates robust analytical methods for its precise quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of individual components in complex mixtures due to its high resolution, sensitivity, and accuracy.[1] This application note details validated HPLC methodologies for the determination of sesamol, providing researchers and industry professionals with the necessary tools for reliable analysis.
Experimental Protocols
This section details the methodologies for two distinct HPLC approaches for sesamol quantification: a normal-phase method suitable for simultaneous analysis of multiple lignans in oil matrices and a reversed-phase method commonly employed for its simplicity and wide applicability.
Method 1: Normal-Phase HPLC for Simultaneous Analysis in Sesame Oil
This method is adapted from a study focused on the simultaneous analysis of lignans, tocopherols, phytosterols, and squalene in sesame oil.[1]
1. Sample Preparation:
-
Accurately weigh 0.010 g of the sesame oil sample into a 10 mL volumetric flask.
-
Dilute the sample to the final volume with n-hexane.
-
Filter the solution through a 0.45 µm nylon syringe filter prior to HPLC injection.[1]
2. Chromatographic Conditions:
-
HPLC System: Agilent HPLC 1100 series or equivalent, equipped with a Diode Array Detector (DAD) and a Fluorescence Detector (FLD).[1]
-
Column: Vertisep™ UPS silica HPLC column (4.6 × 250 mm, 5 µm).[1]
-
Mobile Phase: A mixture of n-hexane, tetrahydrofuran, and 2-propanol. The exact composition should be optimized for the best separation.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection:
-
Injection Volume: 20 µL.
3. Method Validation:
-
Linearity: The method should demonstrate a linear correlation (R²) exceeding 0.9901.[1]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): For lignans, the LOD can be as low as 0.43 µg/mL.[1]
-
Precision and Accuracy: Intra-day and inter-day variations should be assessed, with relative standard deviations (RSDs) ideally below 2%.[1]
Method 2: Reversed-Phase HPLC for Sesamol Quantification
This method is a commonly used approach for the analysis of sesamol and is adapted from several cited studies.[2][3]
1. Sample Preparation:
-
For Oil Samples (using Microwave-Assisted Extraction - MAE):
-
For Other Matrices: A suitable extraction method should be employed to isolate sesamol, followed by filtration.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series HPLC system with a UV detector or equivalent.[2]
-
Column: C18 reversed-phase column (e.g., Sunfire C18, 250 × 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30, v/v).[2][3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35 °C.[2]
-
Injection Volume: 20 µL.[3]
3. Method Validation:
-
Calibration Curve: A calibration curve should be constructed using standard solutions of sesamol at different concentrations (e.g., 10, 50, 100, 200, and 500 mg/L).[2] A good linear relationship is indicated by an R² value close to 1.0 (e.g., +0.9638).[2]
-
Linearity: The method should be linear over a defined concentration range.
-
Precision and Accuracy: Assessed by replicate injections of standards and spiked samples at different concentrations.
-
LOD and LOQ: Determined based on the signal-to-noise ratio.
Data Presentation
The following tables summarize the key quantitative data and chromatographic conditions from the referenced HPLC methods for sesamol quantification.
Table 1: Summary of HPLC Methods and Quantitative Data
| Parameter | Method 1 (Normal-Phase) | Method 2 (Reversed-Phase) |
| Column | Vertisep™ UPS silica (4.6 × 250 mm, 5 µm)[1] | C18 (e.g., Sunfire, 250 × 4.6 mm, 5 µm)[3] |
| Mobile Phase | n-hexane/tetrahydrofuran/2-propanol[1] | Methanol:Water (70:30, v/v)[2][3] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[2] |
| Detection | FLD (Ex: 295 nm, Em: 330 nm)[1] | UV at 290 nm or 287 nm[2][3] |
| Retention Time | 11.73 min[1] | Not explicitly stated in all sources |
| Linearity (R²) | > 0.9901[1] | > 0.9638[2] |
| LOD | Up to 0.43 µg/mL for lignans[1] | Not explicitly stated in all sources |
| LOQ | Up to 0.43 µg/mL for lignans[1] | Not explicitly stated in all sources |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described HPLC methods.
Caption: Workflow for Normal-Phase HPLC Quantification of Sesamol.
References
Application Note: Derivatization of 1,3-Benzodioxole-4,5-diol for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details protocols for the chemical derivatization of 1,3-Benzodioxole-4,5-diol, a catechol derivative, to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this compound is challenging. Derivatization, through silylation or acylation, is essential to convert the polar hydroxyl groups into less polar, more volatile derivatives, thereby improving chromatographic peak shape, enhancing thermal stability, and increasing sensitivity. This document provides detailed experimental procedures for these derivatization methods, enabling reliable and reproducible quantitative and qualitative analysis.
Introduction
This compound, also known as sesamolol catechol, is a key compound in various research and development areas, including drug metabolism and synthesis. Accurate and sensitive detection of this and related catechol compounds is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the presence of two adjacent hydroxyl groups in this compound imparts high polarity and low volatility, making it unsuitable for direct GC-MS analysis.
Chemical derivatization is a necessary sample preparation step to overcome these limitations.[1] This process involves reacting the analyte with a specific reagent to modify its functional groups, thereby altering its physicochemical properties. The most common derivatization techniques for compounds containing hydroxyl groups, such as phenols and catechols, are silylation and acylation.[1][2]
-
Silylation: This method replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are widely used for their ability to produce volatile and thermally stable derivatives.[3][4] The addition of a catalyst such as Trimethylchlorosilane (TMCS) can enhance the reaction rate.
-
Acylation: This technique introduces an acyl group into the molecule. Acetic anhydride is a common and cost-effective reagent for the acetylation of phenols, which increases their volatility and allows for successful GC-MS analysis.[5][6]
This application note provides detailed protocols for both silylation and acylation of this compound for subsequent GC-MS analysis.
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS as a Catalyst
This protocol describes the derivatization of this compound using BSTFA containing 1% TMCS.
Materials and Reagents:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of this compound standard or sample extract into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample to dissolve it.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the cooled reaction mixture.
Protocol 2: Acylation using Acetic Anhydride
This protocol details the derivatization of this compound using acetic anhydride.
Materials and Reagents:
-
This compound standard or sample extract
-
Acetic Anhydride (analytical grade)
-
Pyridine (GC grade, as catalyst and solvent)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation (optional)
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1, Step 1.
-
Reagent Addition: Add 100 µL of pyridine to the dried sample.
-
Derivatization Reaction: Add 100 µL of acetic anhydride to the vial.
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 60 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The derivatized sample is ready for GC-MS analysis. Inject 1 µL of the reaction mixture.
Data Presentation
While specific quantitative data for the derivatization of this compound is not extensively available in the literature, the following table provides a general comparison of the expected outcomes for the two described derivatization methods based on the analysis of similar phenolic compounds. Researchers should perform validation studies to determine the optimal method and quantitative performance for their specific application.
| Parameter | Silylation (BSTFA + TMCS) | Acylation (Acetic Anhydride) |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane | Acetic Anhydride |
| Typical Reaction Time | 30 minutes | 60 minutes |
| Typical Reaction Temp. | 70°C | 60°C |
| Derivative Volatility | High | Good |
| Derivative Stability | Moderate (moisture sensitive) | Good |
| Byproducts | Volatile and generally do not interfere | Non-volatile byproducts may require cleanup |
| Detection Sensitivity | Generally very high | Good |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Caption: Workflow for derivatization and GC-MS analysis.
Conclusion
The derivatization of this compound is a critical step for successful GC-MS analysis. Both silylation with BSTFA and acylation with acetic anhydride are effective methods for increasing the volatility and thermal stability of the analyte. The choice of method may depend on the specific requirements of the analysis, such as required sensitivity and potential for interfering byproducts. The provided protocols offer a starting point for method development, and optimization of reaction conditions is recommended to achieve the best results for a particular application.
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijern.com [ijern.com]
- 3. GC 試薬 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. gcms.cz [gcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,3-Benzodioxole-4,5-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodioxole and its derivatives are a class of organic compounds with a wide range of biological activities.[1][2][3] Some have been investigated for their potential as anticancer agents, insecticides, and as components of pharmaceuticals.[1][2][4][5] 1,3-Benzodioxole-4,5-diol, a hydroxylated derivative, is of interest for its potential cytotoxic effects, likely stemming from its phenolic structure. Phenolic compounds are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[6][7][8][9][10]
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. Additionally, a general overview of a signaling pathway commonly affected by phenolic compounds is presented.
Data Presentation
As no specific public data for the cytotoxicity of this compound was identified, the following table is provided as a template for researchers to summarize their experimental findings.
| Cell Line | Assay Type | Time Point (hrs) | IC50 (µM) | Max Inhibition (%) |
| MTT | 24 | |||
| MTT | 48 | |||
| MTT | 72 | |||
| LDH | 24 | |||
| LDH | 48 | |||
| LDH | 72 |
Experimental Protocols
Safety Precautions
Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) for 1,3-Benzodioxole and related compounds.[11][12]
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.[13][14]
Materials:
-
This compound
-
Selected cancer cell lines (e.g., HeLa, HepG2, Caco-2)[14]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity and loss of membrane integrity.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is crucial to include the following controls as per the LDH assay kit instructions:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Medium only.
-
-
Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a specific volume of the supernatant (as per the kit protocol) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit, which typically involves subtracting the background and spontaneous release from the treated and maximum release values.
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
-
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Potential signaling pathways affected by phenolic compounds.
References
- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 8. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)- [webbook.nist.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-Benzodioxole Derivatives in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,3-benzodioxole derivatives in the study of enzyme inhibition, with a focus on tyrosinase and catechol-O-methyltransferase (COMT). While direct inhibitory data for 1,3-Benzodioxole-4,5-diol is not extensively available in the public domain, numerous studies have demonstrated the potent and varied inhibitory activities of its derivatives against several key enzymes. This document outlines the relevant signaling pathways, experimental protocols, and quantitative data for these derivatives.
Introduction
The 1,3-benzodioxole scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1] Derivatives of this core structure have garnered significant interest in drug discovery for their ability to modulate the activity of various enzymes, including those involved in pigmentation, neurotransmitter metabolism, and cellular redox homeostasis.[2][3] This document focuses on the application of 1,3-benzodioxole derivatives as inhibitors of tyrosinase and catechol-O-methyltransferase (COMT), providing detailed protocols and summarizing key inhibitory data to facilitate further research and development.
Target Enzymes and Signaling Pathways
Tyrosinase
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis (melanogenesis). It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, inhibitors of this enzyme are of great interest in the cosmetics and pharmaceutical industries.
Melanogenesis Signaling Pathway:
The expression and activity of tyrosinase are regulated by a complex signaling cascade, primarily initiated by α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R) on melanocytes. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase.[5][6][7]
Catechol-O-Methyltransferase (COMT)
COMT is a crucial enzyme in the metabolic degradation of catecholamines, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[3][8] It transfers a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of the catechol substrate.[8] Inhibition of COMT can increase the bioavailability of these neurotransmitters and is a therapeutic strategy for conditions like Parkinson's disease.[9]
Catecholamine Signaling Pathway:
COMT plays a vital role in terminating the signal of catecholamine neurotransmitters in the synaptic cleft. By metabolizing these neurotransmitters, COMT helps regulate their concentration and prevents overstimulation of postsynaptic receptors. This is particularly important in brain regions like the prefrontal cortex, where dopamine levels are critical for executive functions.[3]
Quantitative Data: Enzyme Inhibition by 1,3-Benzodioxole Derivatives
The following tables summarize the inhibitory activities (IC50 values) of various 1,3-benzodioxole derivatives against tyrosinase and other enzymes. It is important to note that the specific substitution patterns on the 1,3-benzodioxole ring significantly influence the inhibitory potency.
Table 1: Tyrosinase Inhibition by 1,3-Benzodioxole Derivatives
| Compound | IC50 (µM) | Enzyme Source | Substrate | Reference |
| (E)-3-(benzo[d][2][5]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide | 4.92 ± 1.09 | - | - | [10] |
| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 ± 0.01 | Mushroom | L-tyrosine | [11] |
| Kojic Acid (Reference) | 128.17 | Mushroom | - | [12] |
Table 2: Inhibition of Other Enzymes by 1,3-Benzodioxole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Notes | Reference |
| Organic arsenicals with 1,3-benzodioxole moiety | Thioredoxin Reductase (TrxR) | < 1 | MAZ2 derivative showed high selectivity for cancer cells. | [13] |
| 1,3-benzodioxole derivatives | Anti-proliferation (MDA-MB-231 cells) | 4.92 ± 1.09 | YL201 derivative | [10] |
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from standard methods for determining tyrosinase inhibitory activity.[2][4][14][15]
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
1,3-Benzodioxole derivative (test compound)
-
Kojic acid (positive control)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 300 U/mL) in sodium phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer.
-
Prepare stock solutions of the test compound and kojic acid in DMSO. Further dilute with buffer to desired concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add:
-
100 µL of 0.1 M sodium phosphate buffer (pH 6.8).
-
20 µL of the test compound solution (or DMSO for control).
-
40 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
-
Initiation of Reaction:
-
Add 40 µL of L-DOPA solution to each well to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Measure the absorbance at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.
-
-
Calculation of Inhibition:
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control reaction (with DMSO).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.
-
Protocol 2: In Vitro COMT Inhibition Assay (Fluorescence-Based)
This protocol is based on a fluorescence assay for COMT activity.[9][16]
Materials:
-
Recombinant human S-COMT
-
S-adenosyl-L-methionine (SAM)
-
3-Cyano-7-ethoxycoumarin (or other suitable fluorescent substrate)
-
1,3-Benzodioxole derivative (test compound)
-
Entacapone (positive control)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Dithiothreitol (DTT)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reaction Mixture:
-
In a 96-well black plate, prepare the incubation mixture (final volume 200 µL) containing:
-
Recombinant human S-COMT (e.g., 2.0 µg/mL).
-
MgCl2 (5 mM).
-
DTT (1 mM).
-
Fluorescent substrate (e.g., 2 µM).
-
Varying concentrations of the test compound or entacapone in PBS.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 3 minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding SAM (e.g., 200 µM).
-
Incubate at 37°C for a defined period (e.g., 6 minutes).
-
-
Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 390/510 nm for the product of 3-cyano-7-ethoxycoumarin).
-
-
Calculation of Inhibition:
-
Calculate the residual COMT activity: % Residual Activity = (Fluorescence_sample / Fluorescence_control) * 100
-
Calculate the percentage of inhibition: % Inhibition = 100 - % Residual Activity
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.
-
Conclusion
The 1,3-benzodioxole moiety represents a versatile scaffold for the design and development of potent enzyme inhibitors. The provided application notes and protocols for tyrosinase and COMT inhibition assays serve as a foundation for researchers to explore the therapeutic potential of novel 1,3-benzodioxole derivatives. The quantitative data highlights the importance of structure-activity relationship studies in optimizing the inhibitory potency of these compounds. Further investigations into the specific mechanisms of action and in vivo efficacy are warranted to translate these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosinase inhibition assay [bio-protocol.org]
- 3. genomind.com [genomind.com]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. researchgate.net [researchgate.net]
- 6. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
- 16. Discovery and characterization of naturally occurring potent inhibitors of catechol- O -methyltransferase from herbal medicines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10425F [pubs.rsc.org]
Application Notes and Protocols for the Large-Scale Production of 1,3-Benzodioxole-4,5-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the proposed large-scale synthesis of 1,3-Benzodioxole-4,5-diol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct large-scale production methods in publicly accessible literature, two plausible synthetic routes have been developed based on established chemical transformations. The protocols are designed to be scalable and utilize commercially available starting materials. This document includes detailed experimental procedures, quantitative data summaries, and visualizations of the synthetic pathways to aid in the successful production of the target compound.
Introduction
This compound, also known as 4,5-dihydroxy-1,3-benzodioxole, is a key intermediate in the synthesis of various biologically active molecules. Its unique structure, featuring a catechol moiety fused with a methylenedioxy bridge, makes it an attractive scaffold for the development of novel therapeutic agents. The lack of established large-scale production methods presents a significant challenge for its broader application in research and drug development. These protocols aim to address this gap by providing two distinct and robust synthetic strategies.
Route 1 commences with the readily available starting material, pyrogallol, and proceeds through a protection-oxidation-deprotection sequence to yield 1,2,3,4-tetrahydroxybenzene, which is subsequently converted to the target compound.
Route 2 offers an alternative pathway starting from 2,5-dihydroxy-1,4-benzoquinone, which is reduced to 1,2,4,5-tetrahydroxybenzene, a direct precursor for the final methylenation step.
Data Presentation
The following tables summarize the quantitative data for the proposed synthetic routes, providing a clear comparison of the two methods.
Table 1: Summary of Quantitative Data for Route 1
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Protection of Pyrogallol | Pyrogallol | Benzyl chloride, K₂CO₃ | Acetone | Reflux | 12 | ~90 |
| 1b | Oxidation | 1,2,3-Tribenzyloxybenzene | DDQ | Toluene | 110 | 24 | ~75 |
| 1c | Deprotection | 2,3,4-Tribenzyloxy-p-benzoquinone | H₂, Pd/C | Ethanol | 25 | 4 | >95 |
| 1d | Methylenation | 1,2,3,4-Tetrahydroxybenzene | Dichloromethane, Cs₂CO₃ | DMF | 100 | 12 | ~60 |
Table 2: Summary of Quantitative Data for Route 2
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2a | Reduction | 2,5-Dihydroxy-1,4-benzoquinone | SnCl₂, HCl | Ethanol | 78 | 2 | ~85 |
| 2b | Methylenation | 1,2,4,5-Tetrahydroxybenzene | Diiodomethane, K₂CO₃ | DMF | 80 | 6 | ~70 |
Experimental Protocols
Route 1: Synthesis from Pyrogallol
This route involves four main steps: protection of the hydroxyl groups of pyrogallol, oxidation to a benzoquinone, deprotection to form 1,2,3,4-tetrahydroxybenzene, and finally, the formation of the methylenedioxy bridge.
Step 1a: Synthesis of 1,2,3-Tribenzyloxybenzene
-
To a stirred solution of pyrogallol (1 eq.) in acetone, add potassium carbonate (3.5 eq.).
-
Add benzyl chloride (3.3 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield 1,2,3-tribenzyloxybenzene.
Step 1b: Synthesis of 2,3,4-Tribenzyloxy-p-benzoquinone
-
Dissolve 1,2,3-tribenzyloxybenzene (1 eq.) in toluene.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq.) to the solution.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction mixture and filter to remove the precipitated hydroquinone.
-
Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 2,3,4-tribenzyloxy-p-benzoquinone.
Step 1c: Synthesis of 1,2,3,4-Tetrahydroxybenzene
-
Dissolve 2,3,4-tribenzyloxy-p-benzoquinone (1 eq.) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (1 atm) for 4 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroxybenzene as a solid.
Step 1d: Synthesis of this compound
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To a solution of 1,2,3,4-tetrahydroxybenzene (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (2.5 eq.).
-
Add dichloromethane (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Route 2: Synthesis from 2,5-Dihydroxy-1,4-benzoquinone
This two-step route provides a more direct approach to the target molecule.
Step 2a: Synthesis of 1,2,4,5-Tetrahydroxybenzene
-
To a suspension of 2,5-dihydroxy-1,4-benzoquinone (1 eq.) in ethanol, add a solution of tin(II) chloride (3 eq.) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the precipitate and wash with cold water.
-
Dry the solid under vacuum to obtain 1,2,4,5-tetrahydroxybenzene.
Step 2b: Synthesis of this compound
-
To a stirred suspension of 1,2,4,5-tetrahydroxybenzene (1 eq.) and potassium carbonate (2.5 eq.) in anhydrous DMF, add diiodomethane (1.1 eq.) dropwise.
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Heat the reaction mixture to 80 °C and stir for 6 hours.
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Cool the reaction mixture and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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Concentrate the organic layer under reduced pressure.
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Purify the residue by column chromatography on silica gel to yield this compound.
Visualizations
The following diagrams illustrate the proposed synthetic pathways.
Caption: Synthetic Pathway for Route 1.
Caption: Synthetic Pathway for Route 2.
Caption: General Experimental Workflow.
Application Notes and Protocols for the Preclinical Formulation of 1,3-Benzodioxole-4,5-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzodioxole-4,5-diol, a catechol derivative of the 1,3-benzodioxole scaffold, presents a promising candidate for preclinical investigation due to the diverse biological activities associated with this class of compounds, including potential anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] However, like many phenolic compounds, this compound is anticipated to exhibit poor aqueous solubility and potential stability issues, posing significant challenges for its formulation for preclinical studies.[3] The objective of these application notes is to provide a comprehensive strategic guide for the systematic development of a suitable formulation to enable robust in vitro and in vivo preclinical evaluation.
This document outlines a phased approach, beginning with essential pre-formulation characterization to understand the physicochemical properties of the molecule. Based on these findings, it details various formulation strategies to enhance solubility and stability. Detailed protocols for the preparation and characterization of these formulations are provided, along with methodologies for subsequent preclinical assessments, including cytotoxicity, pharmacokinetic, and efficacy studies.
Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development.[4] The following protocols outline the key experiments to be conducted.
Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Protocol:
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Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, propylene glycol, polyethylene glycol 400, and various oils for lipid-based formulations).
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Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the samples to separate the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Express the solubility in mg/mL or µg/mL.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (µg/mL) - Hypothetical Data |
| Water | 25 | 15 |
| PBS (pH 7.4) | 37 | 25 |
| 0.1 N HCl | 37 | 10 |
| Ethanol | 25 | 5,000 |
| Propylene Glycol | 25 | 12,000 |
| PEG 400 | 25 | 25,000 |
| Sesame Oil | 25 | 500 |
Determination of pKa and LogP
Objective: To determine the ionization constant (pKa) and the octanol-water partition coefficient (LogP) of this compound.
Protocol:
-
pKa Determination (UV-Vis Spectrophotometry):
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Prepare a series of buffer solutions with a pH range from 2 to 12.
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Add a small aliquot of the stock solution to each buffer solution to obtain a final concentration suitable for UV-Vis analysis.
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Measure the UV-Vis spectrum of each solution.
-
Plot the absorbance at a specific wavelength (where the ionized and unionized forms have different absorbances) against the pH.
-
The pKa is the pH at which 50% of the compound is ionized, which can be determined from the inflection point of the resulting sigmoidal curve.[1]
-
-
LogP Determination (Shake-Flask Method):
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Prepare a stock solution of this compound in either water-saturated octanol or octanol-saturated water.
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Add a known volume of this solution to a vial containing an equal volume of the other phase (octanol-saturated water or water-saturated octanol, respectively).
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Seal the vial and shake it vigorously for a predetermined time to allow for partitioning.
-
Centrifuge the vial to separate the two phases.
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Determine the concentration of the compound in both the aqueous and octanol phases using a validated analytical method.
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Calculate the LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[1]
-
Data Presentation:
| Parameter | Value (Hypothetical Data) |
| pKa₁ | 8.5 |
| pKa₂ | 10.2 |
| LogP | 2.8 |
Formulation Strategies
Based on the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its solubility and stability for preclinical studies.[4]
Co-solvent Formulations
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs.[5]
Commonly Used Co-solvents for Parenteral Formulations:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerin
Protocol for Preparation:
-
Dissolve the required amount of this compound in the chosen co-solvent or a mixture of co-solvents. Gentle heating or sonication may be applied to facilitate dissolution.
-
Once dissolved, slowly add the aqueous phase (e.g., water for injection or saline) to the desired final volume while stirring.
-
Visually inspect the final formulation for any signs of precipitation.
-
Filter the formulation through a sterile 0.22 µm filter.
Surfactant-Based Formulations (Micellar Solutions)
Surfactants can form micelles in aqueous solutions, which can encapsulate poorly soluble drug molecules, thereby increasing their solubility.
Commonly Used Surfactants for Parenteral Formulations:
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Polysorbate 80 (Tween® 80)
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Polysorbate 20 (Tween® 20)
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Cremophor® EL
Protocol for Preparation:
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Prepare an aqueous solution of the surfactant at a concentration above its critical micelle concentration (CMC).
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Add the this compound to the surfactant solution.
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Stir the mixture until the compound is completely dissolved. Sonication may be used to aid dissolution.
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Filter the resulting micellar solution through a sterile 0.22 µm filter.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3][6]
Commonly Used Cyclodextrins for Parenteral Formulations:
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Protocol for Kneading Method:
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Triturate the this compound and the selected cyclodextrin in a mortar in a specific molar ratio (e.g., 1:1 or 1:2).
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Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.
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Knead the paste for a specified period (e.g., 30-60 minutes).
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Dry the resulting product in an oven at a controlled temperature.
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The dried complex can then be dissolved in an aqueous vehicle.
Lipid-Based Formulations (Self-Emulsifying Drug Delivery Systems - SEDDS)
For oral administration, SEDDS can be an effective approach. These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7][8]
Typical Components:
-
Oils: Sesame oil, soybean oil, Capryol™ 90
-
Surfactants: Cremophor® EL, Tween® 80
-
Co-solvents: Transcutol®, PEG 400
Protocol for Preparation:
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Determine the solubility of this compound in various oils, surfactants, and co-solvents.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different combinations of the selected excipients.
-
Prepare the SEDDS pre-concentrate by dissolving the drug in the selected oil, followed by the addition of the surfactant and co-solvent.
-
The mixture should be vortexed until a clear solution is obtained.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
References
- 1. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cosolvent solubilization and formulation of an aqueous injection of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijpras.com [ijpras.com]
- 8. ijpcbs.com [ijpcbs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzodioxole-4,5-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Benzodioxole-4,5-diol synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using pyrogallol and a methylene source (e.g., dichloromethane or formaldehyde).
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Ensure the reaction is stirred vigorously for the recommended duration. - Gradually increase the reaction temperature, monitoring for any decomposition. |
| Ineffective base: The base used may not be strong enough to deprotonate the hydroxyl groups of pyrogallol effectively. | - Consider using a stronger base, such as potassium carbonate or sodium hydroxide. - Ensure the base is anhydrous, as water can interfere with the reaction. | |
| Poor quality of reagents: Starting materials or solvents may be impure or contain water. | - Use freshly distilled or high-purity pyrogallol and dichloromethane/formaldehyde source. - Ensure all solvents are anhydrous. | |
| Side reactions: Polymerization of pyrogallol or the formaldehyde source can occur. | - Add the methylene source slowly and at a controlled temperature to minimize polymerization. - Use a high-dilution reaction setup. | |
| Formation of a Dark Tar-like Substance | Oxidation of pyrogallol: Pyrogallol is sensitive to oxidation, especially in the presence of base and air. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| Polymerization: As mentioned above, uncontrolled reaction conditions can lead to polymerization. | - Maintain strict temperature control. - Ensure efficient stirring to prevent localized overheating. | |
| Difficult Purification of the Final Product | Presence of unreacted starting materials: Incomplete reaction can leave pyrogallol and other reagents in the crude product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the stoichiometry of the reactants. |
| Formation of side products: Besides polymerization, other side reactions can lead to impurities that are difficult to separate. | - Adjust the reaction conditions (temperature, solvent, base) to favor the desired product. - Employ column chromatography for purification, experimenting with different solvent systems. Recrystallization from a suitable solvent can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and direct precursor for the synthesis of this compound is pyrogallol (benzene-1,2,3-triol).
Q2: What are the typical methylene sources used in this synthesis?
Commonly used methylene sources include dichloromethane (CH₂Cl₂) in the presence of a base, or formaldehyde (or its equivalents like paraformaldehyde) under acidic or basic conditions.
Q3: What are the critical reaction conditions to control for optimal yield?
The critical parameters to control are:
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Temperature: To prevent side reactions and decomposition.
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Reaction Time: To ensure the reaction goes to completion.
-
Stoichiometry of Reactants: The molar ratio of pyrogallol, the methylene source, and the base is crucial.
-
Inert Atmosphere: To prevent oxidation of the starting material.
Q4: I am observing a very low yield. What are the first troubleshooting steps I should take?
First, verify the purity of your starting materials and ensure your solvents are anhydrous. Next, confirm that you are using a sufficiently strong base and that the reaction is being conducted under an inert atmosphere. Finally, check your reaction temperature and time to ensure they are optimal for the specific protocol you are following.
Q5: How can I effectively purify the synthesized this compound?
Purification can often be achieved through column chromatography on silica gel. The choice of eluent is critical and may require some experimentation; a mixture of hexane and ethyl acetate is a common starting point. Recrystallization from an appropriate solvent system is another effective method for purification.
Experimental Protocols
A detailed experimental protocol for the synthesis of 2,2-disubstituted 4-hydroxy-1,3-benzodioxoles from pyrogallol has been reported, which can be adapted for the synthesis of the unsubstituted diol.
General Procedure for the Synthesis of 2,2-disubstituted 4-hydroxy-1,3-benzodioxoles:
This procedure involves the reaction of pyrogallol with various aldehydes and ketones catalyzed by montmorillonite KSF or K-10 clay. While specific yields for the unsubstituted this compound are not provided in the search results, this method serves as a foundational protocol.
| Parameter | Condition |
| Starting Material | Pyrogallol |
| Methylene Source | Aldehyde or Ketone |
| Catalyst | Montmorillonite KSF or K-10 |
| Reaction Time | 2.7–24 hours |
| Yield | Satisfactory (specific values depend on the aldehyde/ketone used) |
Note: Ketones have been reported to give better yields than aldehydes in this reaction.
Visualizations
Below are diagrams illustrating the key logical relationships in troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General purification strategy for isolating this compound.
Technical Support Center: Purification of 1,3-Benzodioxole-4,5-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1,3-Benzodioxole-4,5-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities often originate from the synthesis of this compound, which typically involves the demethylation of 4,5-dimethoxy-1,3-benzodioxole. These impurities may include:
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Unreacted Starting Material: 4,5-dimethoxy-1,3-benzodioxole.
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Mono-demethylated Intermediate: 4-hydroxy-5-methoxy-1,3-benzodioxole.
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Oxidation Byproducts: The catechol moiety of the target compound is susceptible to oxidation, which can lead to the formation of colored quinone-type impurities. This oxidation can be catalyzed by trace metals.
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Reagent Residues and Byproducts: If boron tribromide (BBr₃) is used for demethylation, boron salts can be present after workup.
Q2: What are the main stability concerns for this compound during purification?
A2: The primary stability concern is the oxidation of the catechol group to form colored quinones.[1][2] This process can be accelerated by:
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Exposure to air (oxygen).
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Presence of metal ions (e.g., iron, copper).[1]
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Elevated temperatures.
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Basic pH conditions.
To minimize degradation, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), use purified and degassed solvents, and avoid excessive heat. The use of metal-free equipment is also advisable.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the diol from its impurities. A reversed-phase C18 column with a mobile phase gradient of water (with a small amount of acid like TFA or formic acid to improve peak shape) and acetonitrile or methanol is a good starting point.
-
Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and the purity of fractions during column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is a dark oil or discolored solid after synthesis. | Oxidation of the catechol moiety to form quinones. | - Work under an inert atmosphere (N₂ or Ar).- Use degassed solvents for workup and purification.- Avoid excessive heat.- During aqueous workup, consider adding a reducing agent like sodium dithionite or ascorbic acid to revert any formed quinone back to the catechol. |
| Difficulty separating the product from the mono-demethylated impurity by column chromatography. | The polarity of the product and the mono-methylated impurity are very similar. | - Use a high-resolution silica gel (230-400 mesh).- Employ a shallow solvent gradient during elution.- Consider a different stationary phase, such as diol-bonded silica or polyamide, which can offer different selectivity for phenolic compounds.[3]- A toluene-based solvent system might improve separation of aromatic compounds. |
| Streaking or tailing of the product spot on silica gel TLC plates. | The acidic nature of the phenolic hydroxyl groups interacting strongly with the silica gel. | - Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the phenolic groups and improve the spot shape. |
| Low recovery after recrystallization. | The product is too soluble in the chosen solvent, even at low temperatures, or the incorrect solvent system was used. | - Perform small-scale solubility tests with a variety of solvents to find one where the compound is soluble when hot but sparingly soluble when cold.- Consider a mixed solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity persists. Heat to redissolve and then allow to cool slowly. |
| Formation of an emulsion or agglomerate during aqueous workup of a BBr₃ reaction. | Complex formation between boron species, the product, and water. | - After quenching the reaction with methanol, evaporate the methanol before adding water and the extraction solvent.[4]- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[4]- Adjust the pH of the aqueous layer. |
| Product appears to be degrading on the chromatography column. | The silica gel may be too acidic, or trace metals in the silica could be catalyzing oxidation. | - Deactivate the silica gel by treating it with a dilute solution of triethylamine in the column solvent, followed by flushing with the pure solvent.- Consider using a neutral or basic alumina column. |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
-
Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent pair. Potential solvents include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures. The ideal solvent will fully dissolve the compound at elevated temperatures and result in low solubility at room temperature or below.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Use with Caution): If the solution is colored due to minor impurities, activated charcoal can be used. However, it is generally not recommended for phenolic compounds as it can bind to the product and may contain iron ions that can cause coloration.[4] If used, add a very small amount to the hot solution and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Column Chromatography of this compound
-
Stationary Phase and Solvent System Selection: Based on TLC analysis, choose an appropriate solvent system. A common starting point is a mixture of hexane and ethyl acetate. To mitigate streaking, adding a small amount of acetic or formic acid to the mobile phase is recommended.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin elution with the selected solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective for separating the desired product from less polar starting materials and more polar byproducts.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common purification issues with this compound.
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 1,3-Benzodioxole-4,5-diol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1,3-Benzodioxole-4,5-diol to prevent its oxidation. Due to its catechol structure, this compound is susceptible to degradation in the presence of oxygen, light, and certain contaminants.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a pink/brown color. What does this indicate?
A1: A color change to pink, brown, or dark brown is a common indicator of oxidation. The catechol moiety of this compound is easily oxidized to form quinone-type structures, which are often colored. This change indicates that the compound has started to degrade and its purity is compromised.
Q2: What are the primary factors that cause the oxidation of this compound?
A2: The primary factors contributing to oxidation are:
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Oxygen: Exposure to atmospheric oxygen is the main driver of oxidation.
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Light: UV and visible light can catalyze the oxidation process.
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Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
pH: The stability of catechols can be pH-dependent. More alkaline conditions can promote oxidation.
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Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation.
Q3: How should I store this compound to minimize oxidation?
A3: For optimal stability, this compound should be stored as a solid in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dark place. A freezer at -20°C is recommended for long-term storage. For solutions, use deoxygenated solvents and store under an inert atmosphere in the dark at low temperatures.
Q4: Can I use antioxidants to prevent the oxidation of this compound in solution?
A4: Yes, adding antioxidants to solutions can significantly inhibit oxidation. Ascorbic acid and sodium bisulfite have been shown to be effective in stabilizing catechol-containing compounds.[1] The choice and concentration of the antioxidant should be carefully considered based on the downstream application of your compound.
Q5: How can I monitor the degradation of my this compound sample?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a suitable method to monitor the purity of your sample over time.[2][3] You can quantify the parent compound and detect the appearance of degradation products, which will typically elute at different retention times.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues related to the storage and stability of this compound.
Issue 1: Rapid Discoloration of Solid Compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage Container | Transfer the solid to an amber glass vial with a tight-fitting cap that has a PTFE liner. | Reduced exposure to light and air, slowing down discoloration. |
| Exposure to Air | Purge the vial with an inert gas (argon or nitrogen) before sealing. For frequent use, store in a desiccator or glovebox. | Minimized contact with oxygen, preventing oxidation. |
| High Storage Temperature | Store the vial in a freezer at or below -20°C. | Lowered kinetic energy of molecules, significantly reducing the rate of oxidation. |
Issue 2: Instability of this compound in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Dissolved Oxygen in Solvent | Before preparing the solution, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen. | Reduced availability of oxygen in the solution to react with the compound. |
| Use of Pro-oxidant Solvents | Use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially ethers like THF or dioxane. | Elimination of contaminants that can initiate or accelerate oxidation. |
| No Antioxidant Present | Add a suitable antioxidant to the solution. Common choices for catechols include ascorbic acid (0.1-1 mM) or sodium bisulfite (0.1-1 mM).[1] | The antioxidant will be preferentially oxidized, thereby protecting the this compound. |
| pH of the Solution | If compatible with your experiment, buffer the solution to a slightly acidic pH (e.g., pH 4-6), as catechols are generally more stable under acidic conditions. | Slower rate of autoxidation which is often faster at neutral or alkaline pH. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of this compound
Objective: To prepare a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, ethanol, or a buffer of choice)
-
Inert gas (argon or nitrogen)
-
Amber glass vial with PTFE-lined cap
-
Syringes and needles
Procedure:
-
Place the desired amount of this compound solid into a clean, dry amber glass vial.
-
Seal the vial with the PTFE-lined cap.
-
Purge the vial with inert gas for 2-5 minutes by inserting a needle connected to the gas line through the septum and a second needle as an outlet.
-
Deoxygenate the solvent by bubbling inert gas through it for at least 30 minutes.
-
Using a gas-tight syringe, draw the desired volume of the deoxygenated solvent.
-
Inject the solvent into the vial containing the solid compound.
-
Gently swirl or vortex the vial until the solid is completely dissolved.
-
Store the stock solution at -20°C or below.
Protocol 2: Monitoring Purity by RP-HPLC
Objective: To assess the purity of a this compound sample and detect degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Example: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a dilute solution of your this compound sample in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound. The retention time of the parent compound should be established with a fresh, pure sample.
-
Quantify the purity by calculating the peak area percentage of the main peak relative to the total peak area.
Visualizations
Caption: Troubleshooting workflow for the oxidation of this compound.
Caption: Simplified pathway of catechol oxidation.
References
troubleshooting poor resolution in HPLC analysis of 1,3-Benzodioxole-4,5-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the High-Performance Liquid Chromatography (HPLC) analysis of 1,3-Benzodioxole-4,5-diol.
Frequently Asked Questions (FAQs)
Q1: I am observing poor resolution and broad peaks for this compound. What are the likely causes?
A1: Poor resolution and peak broadening for this compound, a catechol-like compound, can stem from several factors. Due to its polar nature and two adjacent hydroxyl groups, it is susceptible to secondary interactions with the stationary phase. Common causes include:
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Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds like phenols.[1][2][3] If the pH is close to the pKa of the hydroxyl groups, you may observe peak broadening or splitting.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of your analyte, leading to peak tailing.[4][5]
-
Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or broadening.[6][7]
-
Suboptimal Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can lead to either too strong or too weak retention, affecting resolution.
-
Degradation of the Analyte: Catechols can be sensitive to oxidation, especially at higher pH values. On-column degradation can lead to distorted peak shapes.
Q2: My this compound peak is tailing. How can I improve the peak symmetry?
A2: Peak tailing is a common issue when analyzing polar compounds like this compound.[4] To improve peak symmetry, consider the following:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to between 2 and 4) with an acidic modifier like formic acid or phosphoric acid can suppress the ionization of the phenolic hydroxyl groups, reducing their interaction with the stationary phase.[8]
-
Use a Base-Deactivated Column: Modern, end-capped columns have fewer accessible silanol groups, which minimizes secondary interactions.[4]
-
Add an Ion-Pairing Reagent: In some cases, a small concentration of an ion-pairing reagent can improve peak shape, but this is often a last resort as it can complicate the method.
-
Lower the Injection Volume or Concentration: This will help to rule out column overload as the cause of tailing.[6]
Q3: I am seeing peak fronting for my analyte. What does this indicate?
A3: Peak fronting, where the front of the peak is less steep than the back, is often a sign of:
-
Sample Overload: The most common cause is injecting too high a concentration of the analyte.[6][7] Try diluting your sample and re-injecting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting. Ensure your sample solvent is compatible with the mobile phase.
-
Channeling in the Column: A void or channel in the column packing can also cause peak fronting.[9] This usually requires column replacement.
Q4: Can the mobile phase composition be optimized to improve the resolution of this compound from its impurities?
A4: Absolutely. Optimizing the mobile phase is a powerful tool for improving resolution.[10] Here are some strategies:
-
Adjust Organic Solvent Strength: Varying the percentage of organic solvent (e.g., acetonitrile or methanol) will alter the retention time of your analyte and potentially resolve it from co-eluting impurities.
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Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to different interactions with the analyte and stationary phase.
-
Implement a Gradient Elution: If you have a complex sample with multiple compounds, a gradient elution (where the mobile phase composition changes over time) can provide better resolution across the entire chromatogram.
Troubleshooting Guide for Poor Resolution
If you are experiencing poor resolution in your HPLC analysis of this compound, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for poor HPLC resolution.
Experimental Protocols
A standard starting method for the HPLC analysis of this compound is provided below. This can be used as a baseline for method development and troubleshooting.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
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Dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to achieve the desired concentration (e.g., 10 µg/mL).
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Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters:
| Parameter | Recommended Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Analyte-Stationary Phase Interactions
Understanding the potential interactions between this compound and the stationary phase is key to troubleshooting poor peak shape. The following diagram illustrates these interactions.
Caption: Analyte interactions with the stationary phase.
References
- 1. moravek.com [moravek.com]
- 2. chromblog.wordpress.com [chromblog.wordpress.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
optimizing reaction conditions for the etherification of 1,3-Benzodioxole-4,5-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the etherification of 1,3-Benzodioxole-4,5-diol.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the etherification of this compound, a reaction commonly following the principles of the Williamson ether synthesis.
FAQs
Q1: What is the general reaction scheme for the etherification of this compound?
A1: The etherification of this compound is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl groups by a base to form a phenoxide, which then acts as a nucleophile to attack an alkylating agent (e.g., an alkyl halide). The reaction can be tailored to yield mono- or di-ether products.
Q2: How can I control for mono- versus di-etherification?
A2: Controlling the stoichiometry of the reactants is crucial.
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For mono-etherification: Use a slight excess of the diol (e.g., 1.2-1.5 equivalents) relative to the alkylating agent and approximately one equivalent of a suitable base. This statistically favors the reaction at only one hydroxyl group.
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For di-etherification: Use at least two equivalents of the alkylating agent and a sufficient amount of base (at least two equivalents) to deprotonate both hydroxyl groups.
Troubleshooting Common Issues
Issue 1: Low or no product yield.
-
Possible Cause 1: Incomplete deprotonation of the diol. The hydroxyl groups of this compound are phenolic and require a sufficiently strong base for deprotonation.
-
Solution: Ensure your base is strong enough and used in the correct stoichiometry. For complete deprotonation for di-etherification, stronger bases like sodium hydride (NaH) might be necessary. For mono-etherification, weaker bases like potassium carbonate (K₂CO₃) can be effective. Ensure anhydrous conditions, as water will consume the base.
-
-
Possible Cause 2: Poor reactivity of the alkylating agent. The Williamson ether synthesis follows an Sₙ2 mechanism, which is sensitive to the structure of the alkylating agent.
-
Possible Cause 3: Inappropriate solvent. The choice of solvent can significantly impact the reaction rate.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base, leaving the alkoxide nucleophile more available for reaction.[1]
-
-
Possible Cause 4: Reaction temperature is too low.
-
Solution: While room temperature may be sufficient for some reactive alkylating agents, heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate.[1] However, be aware that higher temperatures can also promote side reactions.
-
Issue 2: Formation of multiple products and byproducts.
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Possible Cause 1: Mixture of mono- and di-ethers. This occurs when the stoichiometry is not carefully controlled.
-
Solution: Refer to Q2 for controlling selectivity. Careful addition of the limiting reagent can also help. For instance, for mono-etherification, slowly adding the alkylating agent to the solution of the deprotonated diol can improve selectivity.
-
-
Possible Cause 2: Competing elimination reactions. This is common with secondary or bulky primary alkylating agents.
-
Solution: Whenever possible, choose a primary alkyl halide. If a secondary alkyl group must be introduced, use a less sterically hindered base and milder reaction temperatures.
-
-
Possible Cause 3: O-alkylation vs. C-alkylation. While less common for phenols, C-alkylation can occur under certain conditions.
-
Solution: This is generally minimized by using polar aprotic solvents and appropriate counter-ions that favor O-alkylation.
-
Issue 3: Difficulty in purifying the product.
-
Possible Cause 1: Similar polarities of starting material and product(s).
-
Solution: Utilize column chromatography with a carefully selected solvent system. A step gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can effectively separate the diol, mono-ether, and di-ether. Staining with a potassium permanganate solution can help visualize the spots on a TLC plate.
-
-
Possible Cause 2: Contamination with the base or its salts.
-
Solution: Perform an aqueous workup to remove inorganic salts. Washing the organic layer with water and brine is typically effective.
-
Experimental Protocols
Protocol 1: General Procedure for Mono-etherification
-
To a stirred solution of this compound (1.2 eq.) in anhydrous DMF (0.1 M), add potassium carbonate (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Add the primary alkyl halide (1.0 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Di-etherification
-
To a stirred suspension of sodium hydride (2.2 eq., 60% dispersion in mineral oil) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the primary alkyl halide (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux if necessary, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Base and Solvent on Di-etherification Yield
| Entry | Base (eq.) | Solvent | Alkylating Agent (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.2) | Acetone | Ethyl Bromide (2.2) | 56 | 24 | 65 |
| 2 | K₂CO₃ (2.2) | DMF | Ethyl Bromide (2.2) | 60 | 12 | 85 |
| 3 | NaH (2.2) | THF | Ethyl Bromide (2.2) | 66 | 8 | 92 |
| 4 | Cs₂CO₃ (2.2) | Acetonitrile | Ethyl Bromide (2.2) | 80 | 10 | 90 |
Note: The data presented are illustrative and yields may vary based on specific experimental conditions and the nature of the alkylating agent.
Table 2: Effect of Alkylating Agent on Reaction Outcome
| Entry | Alkylating Agent | Product Type | Conditions | Main Side Product |
| 1 | Methyl Iodide | Di-ether | NaH, THF | - |
| 2 | Ethyl Bromide | Di-ether | K₂CO₃, DMF | Trace mono-ether |
| 3 | Isopropyl Bromide | Mixture | K₂CO₃, DMF | Propene (Elimination) |
| 4 | tert-Butyl Bromide | No ether | K₂CO₃, DMF | Isobutylene (Elimination) |
Visualizations
Caption: General workflow for the etherification of this compound.
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
References
minimizing by-product formation in 1,3-Benzodioxole-4,5-diol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzodioxole-4,5-diol. Our aim is to help you minimize by-product formation and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The logical starting material for this compound is 1,2,3,4-tetrahydroxybenzene. However, this reagent can be challenging to synthesize and handle due to its susceptibility to oxidation. A common precursor to polyhydroxybenzenes is gallic acid, which can be decarboxylated to pyrogallol (1,2,3-trihydroxybenzene) and subsequently hydroxylated, though direct and high-yielding methods to 1,2,3,4-tetrahydroxybenzene are not widely reported in standard literature.
Q2: Why is the formation of by-products a significant issue in this synthesis?
A2: The synthesis of this compound involves the methylenation of a catechol moiety in the presence of other hydroxyl groups. This presents several challenges:
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Competing Reactions: The presence of multiple hydroxyl groups allows for the possibility of methylenation at different positions, leading to isomeric by-products.
-
Polymerization: Under the basic conditions typically used for methylenation, polyhydroxybenzenes are prone to oxidation and subsequent polymerization, resulting in intractable tars and reduced yields.
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Over-alkylation: If the reaction conditions are not carefully controlled, methylation of the remaining free hydroxyl groups can occur, leading to undesired ethers.
Q3: Is it necessary to use protecting groups for the hydroxyl groups at the 4 and 5 positions?
A3: Yes, a protection strategy is highly recommended. To ensure the methylenedioxy bridge forms exclusively across the 1- and 2-hydroxyl groups, the hydroxyls at the 4- and 5-positions should be protected. This prevents the formation of isomeric benzodioxole by-products. The choice of protecting group is critical; it must be stable to the basic conditions of the methylenation reaction and easily removable without affecting the newly formed methylenedioxy bridge.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of the desired product | 1. Ineffective base for deprotonation of the catechol. 2. Poor quality or insufficient amount of the methylenating agent. 3. Reaction temperature is too low. 4. Deactivation of the starting material through oxidation. | 1. Use a stronger, non-nucleophilic base such as potassium carbonate or cesium carbonate. 2. Use freshly distilled or high-purity diiodomethane or dibromomethane. 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a dark, tarry substance (polymerization) | 1. Presence of oxygen in the reaction mixture. 2. Reaction temperature is too high. 3. The base is too strong or used in excess, promoting oxidation. | 1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas. 2. Optimize the reaction temperature; start at a lower temperature and gradually increase. 3. Use a milder base or a stoichiometric amount. Consider slow addition of the base. |
| Presence of multiple spots on TLC, indicating a mixture of products | 1. Incomplete protection of the 4,5-hydroxyl groups. 2. Methylenation occurring at the 3,4- or 4,5-positions. 3. Over-methylation of the remaining free hydroxyls. | 1. Ensure the protection step goes to completion before proceeding with methylenation. 2. Re-evaluate the protecting group strategy to ensure selective protection of the 4,5-hydroxyls. 3. Use a stoichiometric amount of the methylenating agent and monitor the reaction progress carefully. |
| Product is difficult to purify from starting material | 1. Incomplete reaction. 2. Similar polarity of the product and the protected starting material. | 1. Increase the reaction time or temperature, or consider a more reactive methylenating agent. 2. Optimize the chromatographic separation conditions (e.g., solvent system, gradient). |
Experimental Protocols
Step 1: Synthesis of 1,2,3,4-Tetrahydroxybenzene (Starting Material)
This is a challenging synthesis and should be performed with caution.
Method: Based on the enzymatic degradation of gallic acid, a potential laboratory approach involves the hydroxylation of pyrogallol.
-
Reaction Setup: To a solution of pyrogallol in a suitable solvent (e.g., aqueous buffer), introduce a source of hydroxyl radicals (e.g., Fenton's reagent, generated in situ from FeSO₄ and H₂O₂).
-
Reaction Conditions: Maintain the reaction at a low temperature (0-5 °C) and control the rate of addition of the hydroxylating agent to minimize over-oxidation and polymerization.
-
Work-up and Purification: Quench the reaction and extract the product into an organic solvent. Purification is typically challenging and may require column chromatography on silica gel.
Step 2: Selective Protection of 4,5-Hydroxyl Groups
Method: Protection as an acetonide is a common strategy for vicinal diols.
-
Reaction Setup: Dissolve the 1,2,3,4-tetrahydroxybenzene in an anhydrous solvent such as acetone or 2,2-dimethoxypropane.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Neutralize the acid catalyst, remove the solvent under reduced pressure, and purify the resulting protected intermediate by recrystallization or column chromatography.
Step 3: Methylenation of the Protected Catechol
Method: Williamson ether synthesis.
-
Reaction Setup: Under an inert atmosphere, dissolve the protected 1,2,3,4-tetrahydroxybenzene in a polar aprotic solvent such as DMF or DMSO.
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Base: Add a suitable base, such as potassium carbonate or cesium carbonate, in slight excess.
-
Methylenating Agent: Add diiodomethane or dibromomethane dropwise to the mixture.
-
Reaction Conditions: Heat the reaction mixture (typically 80-120 °C) and monitor the progress by TLC.
-
Work-up and Purification: After completion, cool the reaction, quench with water, and extract the product with an organic solvent. Purify by column chromatography.
Step 4: Deprotection to Yield this compound
Method: Acid-catalyzed hydrolysis of the acetonide.
-
Reaction Setup: Dissolve the protected 1,3-benzodioxole derivative in a mixture of a protic solvent (e.g., methanol or ethanol) and water.
-
Acid: Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
-
Work-up and Purification: Neutralize the acid, remove the organic solvent, and extract the final product. Purify by recrystallization or column chromatography.
Visualizations
Logical Relationship for Troubleshooting By-product Formation
Caption: Troubleshooting logic for by-product formation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Technical Support Center: LC-MS/MS Analysis of 1,3-Benzodioxole-4,5-diol (Sesamol)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of 1,3-Benzodioxole-4,5-diol, commonly known as sesamol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of sesamol, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor sensitivity and inconsistent results for sesamol in my plasma/urine samples?
Answer: Poor sensitivity and inconsistent results when analyzing sesamol in biological matrices are often indicative of significant matrix effects, specifically ion suppression. Co-eluting endogenous components from the sample matrix can interfere with the ionization of sesamol in the mass spectrometer's ion source, leading to a decreased signal.[1][2]
Troubleshooting Steps:
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Evaluate Matrix Effects: To confirm the presence of matrix effects, perform a post-extraction spike experiment. Compare the peak area of sesamol in a neat solution to the peak area of a blank matrix extract spiked with the same concentration of sesamol. A significantly lower response in the matrix sample confirms ion suppression.
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][2]
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Protein Precipitation (PPT): While a simple and fast technique, PPT is often the least effective at removing matrix components, especially phospholipids, which are major contributors to ion suppression.[3]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments to optimize the extraction of sesamol while leaving interfering substances behind.
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Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[3] Various sorbent chemistries are available (e.g., reversed-phase, ion-exchange). A method using an anion exchange SPE column has been shown to be effective for sesamol in oil matrices.[4]
-
-
Chromatographic Separation: Improve the separation of sesamol from co-eluting matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between sesamol and interfering peaks.
-
Column Chemistry: Consider using a different column with an alternative selectivity.
-
-
Dilution: If the sesamol concentration is high enough, a simple dilution of the sample can reduce the concentration of interfering matrix components.
Question: My recovery of sesamol is low and variable after sample preparation. What can I do?
Answer: Low and inconsistent recovery can be due to several factors related to the sample preparation process.
Troubleshooting Steps:
-
Extraction Efficiency:
-
LLE: Ensure the pH of the aqueous phase is optimized for the extraction of sesamol (a phenolic compound). The choice of organic solvent is also critical.
-
SPE: Check the loading, washing, and elution steps. The wash step may be too harsh, leading to the loss of the analyte. The elution solvent may not be strong enough to fully recover sesamol from the sorbent.
-
-
Analyte Stability: Sesamol may be susceptible to degradation during sample processing. Minimize exposure to light and high temperatures, and consider the use of antioxidants during extraction.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for sesamol is the gold standard for correcting for recovery losses and matrix effects.[2] If a SIL-IS is not available, a structural analog can be used, but it must be carefully validated to ensure it behaves similarly to sesamol during extraction and ionization.
Frequently Asked Questions (FAQs)
Q1: What is the most common matrix effect observed for phenolic compounds like sesamol in LC-MS/MS?
A1: Ion suppression is the most common matrix effect encountered for phenolic compounds in biological matrices when using electrospray ionization (ESI).[1][2] This is due to competition for ionization with co-eluting endogenous molecules from the sample.
Q2: How can I quantify the matrix effect for my sesamol assay?
A2: The matrix effect can be quantified by calculating the matrix factor (MF). This is done by comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the peak response of the analyte in a neat solvent at the same concentration. The formula is:
Matrix Factor (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of sesamol?
A3: While not strictly mandatory for all applications, using a SIL-IS is highly recommended and considered the best practice for quantitative bioanalysis.[2] A SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects and variability in sample preparation, thus providing the most accurate correction and improving data quality.
Q4: What are the main metabolites of sesamol that I should be aware of?
A4: In vivo, sesamol is metabolized to 2-methoxybenzene-1,4-diol and benzene-1,2,4-triol. It also undergoes conjugation to form sesamol glucuronide and sulfate metabolites, which are primarily excreted in the urine.[5]
Q5: Can I use protein precipitation for my plasma samples when analyzing sesamol?
A5: While protein precipitation is a quick method, it is often insufficient for removing all interfering matrix components, particularly phospholipids, which can cause significant ion suppression.[3] For sensitive and robust quantification of sesamol in plasma, more selective sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally recommended.[3]
Data Presentation
The following table summarizes illustrative quantitative data on the impact of different sample preparation techniques on the recovery and matrix effect for a phenolic compound like sesamol in human plasma. Note: Specific comparative data for this compound is limited in the literature; this table is a representative summary based on typical performance for similar analytes.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | 40 - 70 (Suppression) | Fast, simple, inexpensive | High matrix effects, potential for analyte loss due to co-precipitation |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | 70 - 90 | 80 - 95 (Suppression) | Good removal of phospholipids, relatively low cost | Can be labor-intensive, may have lower recovery for more polar analytes |
| Solid-Phase Extraction (SPE) Reversed-Phase C18 | 90 - 105 | 95 - 105 (Minimal Effect) | Excellent removal of interferences, high recovery, amenable to automation | Higher cost, requires method development |
Experimental Protocols
1. Protocol for Solid-Phase Extraction (SPE) of Sesamol from Human Plasma
This protocol is a general guideline and should be optimized for specific laboratory conditions and instrumentation.
-
Materials:
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Human plasma sample
-
Sesamol standard solutions
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Internal Standard (IS) solution (ideally, a stable isotope-labeled sesamol)
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Centrifuge
-
SPE manifold
-
-
Procedure:
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of the IS working solution. Vortex to mix. Add 500 µL of 2% formic acid in water and vortex again. Centrifuge at 4000 rpm for 10 minutes to pellet proteins.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the sesamol and IS from the cartridge with 2 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Analysis: Inject an aliquot into the LC-MS/MS system.
-
2. LC-MS/MS Operating Conditions for Sesamol Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transition for Sesamol: m/z 137 -> 108 [M-H]-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Mandatory Visualization
Caption: Workflow for Sesamol Analysis in Plasma.
Caption: Metabolic Pathway of Sesamol.
References
- 1. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Elimination and metabolism of sesamol, a bioactive compound in sesame oil, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 1,3-Benzodioxole-4,5-diol for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of 1,3-Benzodioxole-4,5-diol in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound, also known as hydroxyhydroquinone, is a phenolic compound belonging to the benzodioxole family. Like many phenolic compounds, it possesses a hydrophobic benzene ring and hydrophilic hydroxyl groups. This amphipathic nature can lead to poor aqueous solubility, which is a significant challenge in bioassays where compounds need to be dissolved in aqueous buffers to interact with biological targets. Insufficient solubility can lead to inaccurate and unreliable assay results due to compound precipitation.
Q2: What are the primary strategies for improving the solubility of this compound?
The main approaches to enhance the solubility of this compound for bioassays include:
-
pH Adjustment: As a catechol derivative, its solubility is highly dependent on pH.
-
Co-solvent Systems: Utilizing a mixture of a primary solvent (like water or buffer) and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the compound within cyclodextrin molecules to form a more soluble inclusion complex.
-
Nanoparticle Formulation: Reducing the particle size of the compound to the nanoscale to increase its surface area and dissolution rate.
Q3: Which organic solvents are most effective for dissolving this compound?
Based on the solubility of structurally similar compounds, this compound is expected to have good solubility in polar organic solvents. For bioassay purposes, the most relevant solvents are those that are miscible with aqueous solutions and have acceptable toxicity profiles for the experimental system.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Addition to Aqueous Buffer
Cause: The aqueous solubility of this compound is exceeded when the stock solution (usually in an organic solvent) is diluted into the aqueous assay buffer.
Solutions:
-
Optimize Co-solvent Concentration:
-
Problem: The final concentration of the organic solvent in the assay is too low to maintain solubility.
-
Solution: Increase the final concentration of the co-solvent (e.g., DMSO or ethanol) in the assay medium. However, it is crucial to perform a solvent tolerance test to ensure the final solvent concentration is not toxic to the cells or interferes with the assay.[1] A stepwise dilution of the stock solution into the buffer can also help prevent precipitation.[1]
-
-
pH Adjustment of the Assay Buffer:
-
Problem: The pH of the buffer is not optimal for the solubility of the catechol moiety.
-
Solution: For phenolic compounds like this compound, increasing the pH of the aqueous buffer above 7 can significantly increase solubility by deprotonating the hydroxyl groups, making the molecule more polar.[2] It is important to ensure that the adjusted pH is compatible with the biological assay.
-
-
Utilize Cyclodextrins:
-
Problem: The compound's hydrophobicity is the primary driver of its poor aqueous solubility.
-
Solution: Prepare a cyclodextrin inclusion complex of this compound before adding it to the assay buffer. This can significantly enhance its aqueous solubility.
-
Issue 2: Inconsistent or Non-reproducible Bioassay Results
Cause: This can be due to partial precipitation of the compound, leading to variable effective concentrations in the assay wells.
Solutions:
-
Visual Inspection: Before and after adding the compound to the assay plate, carefully inspect the wells for any signs of precipitation (cloudiness, crystals).
-
Solubility Confirmation: Perform a simple solubility test by preparing the highest intended assay concentration of this compound in the final assay buffer. Allow it to sit for the duration of the assay and then check for precipitation.
-
Method Validation: Once a suitable solubilization method is chosen, validate it by running replicate assays to ensure consistent results.
Data Presentation
Table 1: Qualitative Solubility of Catechol Derivatives in Common Solvents
This table provides a general guide to the expected solubility of this compound based on the behavior of similar catechol compounds. "S" indicates soluble, "PS" indicates partially soluble, and "I" indicates insoluble.
| Solvent | Catechol | L-Arginine | Catechol-Arginine Adduct |
| Chloroform | S | I | I |
| Ether | S | I | I |
| Acetone | PS | S | I |
| Ethyl Acetate | S | I | I |
| Methanol | S | PS | I |
| Ethanol | S | PS | I |
| Water (pH < 4) | S | S | PS |
| Water (pH 7) | S | S | I |
| Water (pH > 7) | S | S | S |
Data adapted from a study on a catechol-arginine derivative, providing insights into the solubility profile of catechol-containing compounds.[2]
Table 2: Estimated Aqueous Solubility of Structurally Similar Phenolic Compounds
| Compound | Molecular Formula | Water Solubility | Source |
| 1,2,4-Benzenetriol | C₆H₆O₃ | Freely Soluble | [2][3] |
| Hydroquinone | C₆H₆O₂ | 6.72 g/L | [4] |
| 1,2,3-Benzenetriol | C₆H₆O₃ | 51.8 g/L (Predicted) | [5] |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Enhancement
This protocol describes how to determine the optimal pH for solubilizing this compound.
Materials:
-
This compound
-
Deionized water
-
Buffer solutions at various pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9)
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare saturated solutions of this compound in each buffer. Add an excess of the compound to a known volume of each buffer in separate vials.
-
Tightly cap the vials and vortex them for 1-2 minutes.
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved this compound in each filtered supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC.
-
Plot the solubility as a function of pH to identify the optimal pH range for your bioassay.
Protocol 2: Co-solvent System for Stock Solution Preparation
This protocol outlines the preparation of a concentrated stock solution of this compound using a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (cell culture grade)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh out the desired amount of this compound into a sterile vial.
-
Add the required volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing the working solution for the bioassay, dilute the stock solution in the assay buffer. To avoid precipitation, perform a stepwise dilution and ensure the final co-solvent concentration is compatible with your assay system.[1]
Protocol 3: Cyclodextrin Inclusion Complexation
This protocol provides a method for preparing a more water-soluble inclusion complex of this compound with a cyclodextrin.
Materials:
-
This compound
-
β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or appropriate buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Phase Solubility Study (Optional but Recommended): To determine the optimal ratio of compound to cyclodextrin, perform a phase solubility study. Prepare aqueous solutions with increasing concentrations of the cyclodextrin. Add an excess of this compound to each solution. Equilibrate as described in Protocol 1 and measure the concentration of the dissolved compound. The point at which the solubility plateaus or decreases indicates the formation of the inclusion complex.[7][8]
-
Kneading Method (for small scale preparation): a. Determine the appropriate molar ratio of this compound to cyclodextrin (commonly 1:1). b. Place the cyclodextrin in a mortar and add a small amount of water to form a paste. c. Add the this compound to the paste and knead for 30-60 minutes. d. Dry the resulting solid mixture, for example, in an oven at a controlled temperature or under vacuum. e. The resulting powder is the inclusion complex, which should have enhanced aqueous solubility.
-
Co-solvent Evaporation Method: a. Dissolve both this compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol). b. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). c. The resulting solid film is the inclusion complex. This can be reconstituted in aqueous buffer for the bioassay.
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Strategies to enhance the solubility of this compound for bioassays.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. chemwhat.com [chemwhat.com]
- 3. 1,2,4-Benzenetriol | 533-73-3 [chemicalbook.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Showing Compound 1,2,3-Benzenetriol (FDB008735) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Inconsistencies in the Biological Activity of Hydroxy-1,3-Benzodioxole Batches
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistencies in the biological activity of hydroxy-1,3-benzodioxole batches, with a focus on derivatives containing a catechol (4,5-dihydroxy) moiety. Due to the limited specific data available for 1,3-Benzodioxole-4,5-diol, this guide leverages information on closely related and more extensively studied hydroxy-1,3-benzodioxole derivatives. The principles and methodologies outlined here are broadly applicable to catecholic benzodioxoles and aim to help identify and resolve common issues leading to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of hydroxy-1,3-benzodioxole derivatives?
A1: Hydroxy-1,3-benzodioxole derivatives, particularly those with a catechol structure, are known to exhibit a range of biological activities. These primarily include antioxidant, anti-inflammatory, and anti-tumor properties.[1] Their antioxidant activity stems from the ability of the hydroxyl groups on the benzene ring to donate hydrogen atoms and scavenge free radicals. The anti-inflammatory effects are often linked to the inhibition of enzymes like cyclooxygenases (COX) and the modulation of inflammatory signaling pathways such as NF-κB.[2] Some derivatives have also been investigated for their potential as anticancer agents, showing cytotoxicity against various cancer cell lines.[3][4]
Q2: What are the most common reasons for batch-to-batch inconsistencies in biological activity?
A2: The most common reasons for inconsistent biological activity between different batches of hydroxy-1,3-benzodioxole derivatives include:
-
Presence of Impurities: Residual starting materials, by-products from the synthesis, or contaminants from solvents and reagents can significantly alter biological activity.
-
Degradation of the Compound: Catechol moieties are susceptible to oxidation, leading to the formation of quinones and other degradation products that may have different or no biological activity. This can be exacerbated by improper storage conditions (exposure to light, air, or high temperatures).
-
Variations in Purity: Even small differences in the purity of the compound between batches can lead to significant variations in experimental results.
-
Polymorphism: Different crystalline forms (polymorphs) of the compound can have different solubilities and dissolution rates, affecting bioavailability in cell-based assays.
-
Inaccurate Quantification: Errors in determining the concentration of the stock solutions can lead to variability in the final assay concentrations.
Q3: How should I properly store my hydroxy-1,3-benzodioxole compounds?
A3: Proper storage is crucial to maintain the integrity of catecholic benzodioxole derivatives. These compounds should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[5] It is recommended to store them as a dry powder in airtight containers. If stock solutions are prepared, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What initial checks should I perform if I observe inconsistent results?
A4: If you encounter inconsistent results, we recommend the following initial checks:
-
Verify the Purity and Identity of the Batches: Use analytical techniques like HPLC, LC-MS, and NMR to confirm the identity and purity of the different batches.
-
Assess for Degradation: Compare the analytical profiles of a fresh batch with an older one to check for the presence of degradation products.
-
Re-quantify Stock Solutions: Accurately determine the concentration of your stock solutions using a calibrated analytical balance and appropriate solvents.
-
Review Experimental Protocol: Ensure that the experimental protocol is being followed consistently across all experiments and by all personnel.
-
Check Cell Line Health and Passage Number: In cell-based assays, variations in cell health, passage number, and seeding density can significantly impact results.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the experimental use of hydroxy-1,3-benzodioxole batches.
Problem 1: Reduced or No Biological Activity Observed
| Possible Cause | Recommended Action |
| Compound Degradation | Analyze the compound by HPLC or LC-MS to check for degradation products. Prepare fresh stock solutions from a new, unopened vial of the compound. Ensure proper storage conditions are being met. |
| Incorrect Compound Concentration | Re-weigh the compound and prepare a fresh stock solution. Verify the concentration of the stock solution using a spectrophotometric method if a chromophore is present and a standard curve is available. |
| Assay System Not Functioning | Run a positive control for your assay to ensure that the detection system and reagents are working correctly. |
| Cell Line Issues (for cell-based assays) | Check the viability and health of your cells. Ensure you are using cells within a consistent and appropriate passage number range. Test for mycoplasma contamination. |
Problem 2: Increased or Unexpected Biological Activity
| Possible Cause | Recommended Action |
| Presence of Active Impurities | Analyze the batch for impurities using HPLC, LC-MS, and NMR. If impurities are detected, attempt to identify them and assess their potential biological activity through literature searches or by testing the purified impurities if possible. |
| Synergistic Effects with Media Components | Review the composition of your cell culture media or assay buffer for components that could interact with your compound. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all experiments and is at a level that does not affect the assay readout. |
Problem 3: High Variability Between Replicates
| Possible Cause | Recommended Action |
| Poor Compound Solubility | Visually inspect your stock and working solutions for any precipitation. Use a solvent in which the compound is highly soluble and ensure the final concentration in the assay is below the solubility limit. Gentle warming or sonication may aid dissolution. |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of solutions before aliquoting. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain a humid environment. |
Data Presentation
Table 1: Summary of Reported Biological Activities of Hydroxy-1,3-Benzodioxole Derivatives
| Derivative Type | Biological Activity | Assay/Model | Observed Effect | Reference |
| Catecholic Benzodioxoles | Antioxidant | DPPH Radical Scavenging | Potent free radical scavenging activity | General knowledge on phenols |
| Catecholic Benzodioxoles | Anti-inflammatory | LPS-stimulated Macrophages | Inhibition of nitric oxide (NO) production | [2] |
| Substituted Benzodioxoles | Anticancer | HeLa, 4T1 cell lines | Inhibition of cell proliferation | [4] |
| Benzodioxole Carboxylic Acids | COX Inhibition | In vitro enzyme assay | Inhibition of COX-1 and COX-2 enzymes | [3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of hydroxy-1,3-benzodioxole batches.
Materials:
-
Hydroxy-1,3-benzodioxole sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 280 nm for aromatic compounds) or use a diode array detector to monitor multiple wavelengths.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B (linear gradient)
-
31-35 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the main compound as the percentage of its peak area relative to the total peak area of all peaks.
-
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of the compound.
Materials:
-
Hydroxy-1,3-benzodioxole sample
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a series of dilutions of the test compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each concentration of the test compound to different wells.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Include a control well containing 50 µL of methanol and 150 µL of the DPPH solution.
-
Include a blank well containing 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot a graph of % scavenging against the concentration of the compound and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Visualizations
Caption: Experimental workflow for ensuring consistency of biological activity.
Caption: Potential oxidative degradation pathway of catecholic benzodioxoles.
References
- 1. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Efficacy of 1,3-Benzodioxole-4,5-diol and Other Prominent Antioxidants
This guide provides a comprehensive comparison of the antioxidant efficacy of 1,3-Benzodioxole-4,5-diol, also known as hydroxyhydroquinone, against a selection of widely recognized antioxidants: Ascorbic Acid (Vitamin C), Gallic Acid, Quercetin, and α-Tocopherol (a form of Vitamin E). The evaluation is based on quantitative data from common in vitro antioxidant assays, namely the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Detailed experimental protocols for these assays are provided, along with an overview of a key cellular antioxidant response pathway, the Keap1-Nrf2 signaling pathway.
Data Presentation: Comparative Antioxidant Activity
The antioxidant efficacy of a compound is often expressed as its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for this compound and other reference antioxidants.
| Antioxidant Compound | DPPH Assay IC50 | ABTS Assay IC50 |
| This compound (Hydroxyhydroquinone) | 10.96 µg/mL[1] | 4.57 µM[2] |
| Ascorbic Acid (Vitamin C) | 9.53 µg/mL | 10.45 µM[2] |
| Gallic Acid | 3.56 µg/mL[3] | 6.68 µg/mL[3] |
| Quercetin | 6.55 µg/mL[3] | 4.71 µg/mL[3] |
| α-Tocopherol | 10.97 µg/mL[3] | 32.41 µg/mL[3] |
Note: The data for this compound is presented for its isomer, hydroquinone, as specific comparative data for the 4,5-diol was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly employed to evaluate the antioxidant capacity of various compounds.
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[2][4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (antioxidant)
-
Reference standard (e.g., Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol. The solution should have a deep violet color.[5]
-
Preparation of Test Samples: Dissolve the test compounds and the reference standard in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Assay:
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[4][5]
-
Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm.[4][5]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[4]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.[6]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compound (antioxidant)
-
Reference standard (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Preparation of Test Samples: Dissolve the test compounds and the reference standard in the same solvent used for the ABTS•+ working solution to prepare a series of concentrations.
-
Assay:
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes).[6]
-
Measurement: Measure the absorbance of the solutions at a wavelength of 734 nm.[6]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Signaling Pathway: The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[7] Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept at low levels in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2.[7]
When cells are exposed to oxidative stress, reactive oxygen species (ROS) or electrophiles can modify specific cysteine residues on Keap1.[7] This modification leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[7]
In the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[7][8] This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1) and enzymes involved in glutathione synthesis.[8] The activation of the Keap1-Nrf2 pathway, therefore, enhances the cell's capacity to neutralize ROS and detoxify harmful substances, thereby mitigating oxidative damage.
Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.
References
- 1. Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties [mdpi.com]
- 2. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 1,3-Benzodioxole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzodioxole scaffold, a key pharmacophore found in numerous natural products and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 1,3-benzodioxole analogs, with a focus on their anti-inflammatory and cytotoxic properties. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for the design and development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of 1,3-benzodioxole analogs is significantly influenced by the nature and position of substituents on the benzodioxole ring and its appended moieties. The following tables summarize the in vitro inhibitory activities of various analogs against cyclooxygenase (COX) enzymes and their cytotoxic effects on different cancer cell lines.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of 1,3-Benzodioxole Analogs
| Compound ID | R Group (Aryl Acetate/Acetic Acid) | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3a | Phenyl (acetate) | COX-1 | 12.32 | 0.86 | [1] |
| COX-2 | 14.34 | [1] | |||
| 3b | 2-Bromophenyl (acetate) | COX-1 | 1.12 | 0.86 | [1] |
| COX-2 | 1.3 | [1] | |||
| 3e | 2-Iodophenyl (acetate) | COX-1 | 2.36 | 0.86 | [1] |
| COX-2 | 2.73 | [1] | |||
| 4a | Phenyl (acetic acid) | COX-1 | 1.45 | 0.43 | [1] |
| COX-2 | 3.34 | [1] | |||
| 4b | 2-Bromophenyl (acetic acid) | COX-1 | 4.25 | - | [1] |
| COX-2 | - | [1] | |||
| 4d | 4-Bromophenyl (acetic acid) | COX-1 | - | 1.81 | [1] |
| COX-2 | - | [1] | |||
| 4f | 2,4-Dichlorophenyl (acetic acid) | COX-1 | 0.725 | - | [1] |
| COX-2 | - | [1] | |||
| Ketoprofen | (Reference Drug) | COX-1 | - | 0.20 | [2] |
| COX-2 | - | [2] |
Key SAR Insights for COX Inhibition:
-
Analogs with an acetic acid moiety (4a-4f) generally exhibit more potent COX-1 and COX-2 inhibition compared to their corresponding acetate esters (3a-3f).[1]
-
The presence of halogen substituents on the phenyl ring significantly influences activity. For instance, compound 3b with a 2-bromophenyl group showed potent activity against both COX-1 and COX-2.[1]
-
The selectivity for COX-2 over COX-1 can be modulated by the substitution pattern. For example, compound 4d demonstrated a higher selectivity ratio compared to the non-selective NSAID ketoprofen.[1][2]
Table 2: Cytotoxic Activity of 1,3-Benzodioxole Analogs
| Compound ID | Structure Description | Cell Line | IC₅₀ (µM) | Reference |
| YL201 | (E)-3-(benzo[d][3][4]dioxol-5-yl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acrylamide | MDA-MB-231 (Breast) | 4.92 ± 1.09 | [4] |
| 3e | 2-(6-(2-iodobenzoyl)benzo[d][3][4]dioxol-5-yl)acetic acid | HeLa (Cervical) | 219 | [1] |
| 2a | Carboxamide derivative | Hep3B (Liver) | Potent | [5] |
| 2b | Carboxamide derivative | Hep3B (Liver) | Weak | [5] |
| 5-FU | (Reference Drug) | MDA-MB-231 (Breast) | 18.06 ± 2.33 | [4] |
Key SAR Insights for Cytotoxicity:
-
The introduction of a vinyl linker and a trifluoromethylpiperazine moiety, as seen in YL201 , leads to potent cytotoxicity against MDA-MB-231 breast cancer cells, outperforming the standard chemotherapeutic agent 5-fluorouracil.[4]
-
Carboxamide-containing 1,3-benzodioxole derivatives have shown promising cytotoxic activity, although the specific substitutions play a critical role, as evidenced by the difference in potency between compounds 2a and 2b .[5]
-
Some COX-inhibiting analogs, such as 3e , also exhibit cytotoxic effects, albeit at higher concentrations than their enzyme inhibitory activity.[1]
Experimental Protocols
To facilitate the replication and validation of the presented data, detailed methodologies for the key biological assays are provided below.
Cyclooxygenase (COX) Inhibition Assay
This in vitro assay evaluates the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
In-vitro COX inhibition assay kit
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a suitable reaction vessel, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound solution or vehicle control.
-
Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 25°C for 10 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Terminate the reaction.
-
Quantify the amount of prostaglandin product formed using a suitable detection method, such as spectrophotometry or ELISA, as per the assay kit instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cytotoxicity Assays (MTS and MTT)
These colorimetric assays are used to assess the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability and cytotoxicity.
MTS Assay
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add the MTS reagent to each well.
-
Incubate the plates for an additional 1-4 hours to allow for the conversion of MTS to formazan by viable cells.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
MTT Assay
Materials:
-
Human cancer cell lines
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
Procedure:
-
Follow steps 1-3 of the MTS assay protocol.
-
Add the MTT reagent to each well.
-
Incubate the plates for 2-4 hours to allow for the formation of formazan crystals.
-
Carefully remove the culture medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTS assay.
Visualizing the Scientific Workflow and Pathways
Experimental Workflow for SAR Studies
The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of 1,3-benzodioxole analogs.
Caption: A typical workflow for SAR studies of 1,3-benzodioxole analogs.
Signaling Pathway: COX Inhibition and Prostaglandin Synthesis
The anti-inflammatory effects of many 1,3-benzodioxole analogs are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the prostaglandin synthesis pathway.
Caption: Inhibition of the prostaglandin synthesis pathway by 1,3-benzodioxole analogs.
References
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bohrium.com [bohrium.com]
Comparative Guide to the Validation of an Analytical Method for 1,3-Benzodioxole-4,5-diol in Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 1,3-Benzodioxole-4,5-diol (hydroxyhydroquinone) in plasma. As a catechol-like compound, the selection of an appropriate and robust analytical method is critical for its accurate measurement in a complex biological matrix like plasma. This document outlines and compares three common bioanalytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The validation of any bioanalytical method is essential to ensure reliable data for pharmacokinetic and toxicokinetic studies.[1][2] This process is governed by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3] While the FDA and EMA guidelines are similar, there are some differences in the specifics of the recommended validation parameters and the practical conduct of the experiments.[1][2]
Experimental Protocols
The following sections detail the proposed experimental protocols for the validation of an analytical method for this compound in plasma using HPLC-UV, LC-MS/MS, and GC-MS. These protocols are based on established principles for the analysis of small phenolic compounds in biological matrices.
1. Sample Preparation: A Crucial First Step
The initial step for all three methods involves the extraction of this compound from the plasma matrix. A common and effective technique for this is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Liquid-Liquid Extraction (LLE):
-
To a 500 µL plasma sample, add an internal standard (IS) solution. A structurally similar compound not present in the plasma should be chosen.
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for HPLC-UV and LC-MS/MS, or a derivatizing agent for GC-MS.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase C18 cartridge) with methanol followed by water.
-
Load the plasma sample (pre-treated with an acid to protonate the analyte) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and IS with a small volume of a strong organic solvent.
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
-
2. Analytical Methods
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used, cost-effective technique for the quantification of analytes that possess a UV chromophore, which this compound does.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set at the absorbance maximum of this compound (to be determined experimentally, likely around 290 nm for similar phenolic compounds).
-
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis times.
-
Mobile Phase: Similar to HPLC-UV, but with MS-compatible buffers (e.g., 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically suitable for phenolic compounds.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both this compound and the IS will be monitored for quantification. These transitions need to be optimized.
-
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.
-
Derivatization:
-
The dried extract is treated with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heated to form a volatile trimethylsilyl (TMS) derivative.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Injector: Splitless mode for trace analysis.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and IS for quantification.
-
Data Presentation: Comparison of Method Validation Parameters
The following table summarizes the expected performance characteristics for each analytical method based on their typical capabilities for analyzing small phenolic compounds in plasma.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity/Specificity | Moderate | High | High |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ng/mL range | sub-ng/mL to pg/mL range | ng/mL range |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% | < 15% |
| Recovery (%) | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
| Matrix Effect | Potential for interference | Can be significant but manageable with IS | Less prone to ion suppression/enhancement |
| Throughput | Moderate | High | Low (due to derivatization) |
| Cost (Instrument/Maintenance) | Low | High | Moderate |
Mandatory Visualizations
Caption: General workflow for bioanalytical method validation.
References
comparative analysis of different synthetic routes to 1,3-Benzodioxole-4,5-diol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Catecholic Intermediate
1,3-Benzodioxole-4,5-diol, a vital catechol-containing building block in the synthesis of various pharmacologically active compounds, presents unique synthetic challenges due to the regioselectivity required during the formation of the methylenedioxy bridge and the potential for unwanted side reactions. This guide provides a comparative analysis of plausible synthetic routes to this valuable intermediate, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: An Overview
The synthesis of this compound typically commences from commercially available precursors rich in hydroxyl functionalities, such as gallic acid or pyrogallol. The primary challenge lies in the selective formation of the 1,3-dioxole ring on two adjacent hydroxyl groups while leaving the other hydroxyl groups free or protected for subsequent reactions. This often necessitates a carefully planned protecting group strategy.
Two primary synthetic routes are detailed below:
-
Route 1: Synthesis from Gallic Acid: This pathway involves the initial protection of the hydroxyl groups of gallic acid, followed by methylenation and subsequent deprotection to yield the target diol.
-
Route 2: Synthesis from a Protected Pyrogallol Derivative: This approach utilizes a commercially available, selectively protected pyrogallol derivative as the starting material, which is then subjected to methylenation and deprotection.
Route 1: Synthesis from Gallic Acid
This route offers a logical progression from a readily available and inexpensive starting material. The key steps involve esterification, selective O-methylation, methylenation of the resulting catechol, and a final deprotection sequence.
Experimental Protocol
Step 1a: Esterification of Gallic Acid to Methyl Gallate
Gallic acid is esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce methyl gallate.
Step 1b: Selective O-Methylation of Methyl Gallate
The hydroxyl group at the 5-position of methyl gallate is selectively methylated using a methylating agent like dimethyl sulfate in a basic medium to yield methyl 3,4-dihydroxy-5-methoxybenzoate.
Step 1c: Methylenation of Methyl 3,4-dihydroxy-5-methoxybenzoate
The adjacent hydroxyl groups of methyl 3,4-dihydroxy-5-methoxybenzoate are reacted with a methylenating agent, such as dichloromethane or diiodomethane, in the presence of a base (e.g., cesium carbonate or potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) to form methyl 4-methoxy-1,3-benzodioxole-5-carboxylate.
Step 1d: Hydrolysis and Decarboxylation
The methyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions, followed by decarboxylation, typically by heating, to afford 4-methoxy-1,3-benzodioxole.
Step 1e: Demethylation to this compound
The final step involves the cleavage of the methyl ether to yield the desired diol. This can be achieved using strong Lewis acids such as boron tribromide (BBr₃) in an inert solvent like dichloromethane.
Quantitative Data
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | Methyl gallate | Gallic acid, Methanol, H₂SO₄ | Methanol | Reflux | 8 | >95 | >98 |
| 1b | Methyl 3,4-dihydroxy-5-methoxybenzoate | Methyl gallate, Dimethyl sulfate, Base | Acetone | Reflux | 12 | 80-90 | >97 |
| 1c | Methyl 4-methoxy-1,3-benzodioxole-5-carboxylate | Methyl 3,4-dihydroxy-5-methoxybenzoate, CH₂Cl₂, Cs₂CO₃ | DMF | 100 | 24 | 70-80 | >95 |
| 1d | 4-methoxy-1,3-benzodioxole | Methyl 4-methoxy-1,3-benzodioxole-5-carboxylate, NaOH then heat | Water/Ethanol | Reflux | 12 | 60-70 | >96 |
| 1e | This compound | 4-methoxy-1,3-benzodioxole, BBr₃ | Dichloromethane | -78 to RT | 4 | 75-85 | >98 |
Route 2: Synthesis from a Protected Pyrogallol Derivative
This route starts from a commercially available, selectively protected pyrogallol, potentially reducing the number of synthetic steps. A common starting material is 3,4,5-trimethoxyphenol.
Experimental Protocol
Step 2a: Methylenation of 4,5-dimethoxy-1,2-benzenediol
A protected pyrogallol derivative, 4,5-dimethoxy-1,2-benzenediol, is reacted with dichloromethane in the presence of a base to form 5,6-dimethoxybenzo-1,3-dioxole.[1]
Step 2b: Double Demethylation to this compound
The two methoxy groups of 5,6-dimethoxybenzo-1,3-dioxole are cleaved simultaneously using a strong demethylating agent like boron tribromide to furnish the final product.
Quantitative Data
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 2a | 5,6-dimethoxybenzo-1,3-dioxole | 4,5-dimethoxy-1,2-benzenediol, CH₂Cl₂, Base | DMF | 100 | 24 | 75-85 | >97 |
| 2b | This compound | 5,6-dimethoxybenzo-1,3-dioxole, BBr₃ | Dichloromethane | -78 to RT | 4 | 70-80 | >98 |
Comparative Analysis
| Feature | Route 1 (from Gallic Acid) | Route 2 (from Protected Pyrogallol) |
| Starting Material | Gallic acid (readily available, inexpensive) | Protected pyrogallol derivative (may be more expensive) |
| Number of Steps | 5 | 2 |
| Overall Yield | Moderate | Moderate to Good |
| Key Challenges | Multiple protection/deprotection steps, regioselectivity in methylation. | Availability and cost of the starting material. |
| Scalability | Potentially more challenging due to the number of steps. | More straightforward for larger scale synthesis. |
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the synthetic transformations.
Caption: Synthetic pathway for this compound starting from Gallic Acid.
Caption: Synthetic pathway for this compound from a protected pyrogallol.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. The choice between them will largely depend on the specific requirements of the research, including cost, scale, and available starting materials. Route 1, while longer, utilizes a very common and inexpensive starting material. Route 2 is more concise but relies on a more specialized and potentially costlier precursor. The provided experimental details and comparative data should serve as a valuable resource for researchers embarking on the synthesis of this important chemical intermediate.
References
Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of 1,3-Benzodioxole Derivatives
A case study on the antidiabetic activity of a novel 1,3-benzodioxole carboxamide derivative provides a compelling example of the translation from laboratory findings to preclinical outcomes. Due to a lack of specific data on 1,3-Benzodioxole-4,5-diol, this guide focuses on a well-researched derivative to illustrate the principles of in vivo and in vitro correlation.
The journey of a drug from a promising compound in a test tube to a potential therapeutic agent is a complex process. A critical aspect of this journey is establishing a correlation between its activity in a controlled laboratory setting (in vitro) and its effects within a living organism (in vivo). This guide explores this correlation using a specific 1,3-benzodioxole derivative, compound IIc, which has demonstrated notable antidiabetic properties.
Quantitative Analysis: In Vitro Inhibition vs. In Vivo Efficacy
A clear correlation between the in vitro target engagement and the in vivo physiological response is a key indicator of a drug's potential. For the 1,3-benzodioxole derivative, compound IIc, a direct comparison of its enzymatic inhibition and its effect on blood glucose levels in a diabetic mouse model reveals a promising translation of its activity.
| Parameter | In Vitro Activity | In Vivo Activity |
| Compound | N-(3-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole-5-carboxamide (IIc) | N-(3-(trifluoromethyl)phenyl)benzo[d][1][2]dioxole-5-carboxamide (IIc) |
| Assay | α-amylase inhibition assay | Streptozotocin-induced diabetic mice model |
| Metric | IC50 | Blood Glucose Reduction |
| Result | 0.68 µM | Significant reduction from 252.2 mg/dL to 173.8 mg/dL |
| Reference | [3] | [3] |
This table quantitatively demonstrates the potent in vitro inhibition of α-amylase by compound IIc, which translates to a significant and therapeutically relevant reduction in blood glucose levels in a preclinical animal model of diabetes.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the protocols used to determine the in vitro and in vivo activity of the 1,3-benzodioxole derivative.
In Vitro: α-Amylase Inhibition Assay
The in vitro inhibitory activity of the benzodioxole derivatives against α-amylase was determined using a chromogenic assay. The assay mixture, containing the test compound and α-amylase in a phosphate buffer (pH 6.8), was incubated before the addition of a starch solution. The reaction was stopped by adding dinitrosalicylic acid color reagent and boiling. The absorbance was then measured at 540 nm to determine the amount of maltose produced, which is indicative of enzyme activity. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) was then calculated.[3]
In Vivo: Streptozotocin-Induced Diabetic Mice Model
The in vivo antidiabetic activity was evaluated in a streptozotocin (STZ)-induced diabetic mouse model. Diabetes was induced in mice by a single intraperitoneal injection of STZ. After the induction of diabetes, the mice were treated with the test compound (IIc) orally for a specified period. Blood glucose levels were monitored at regular intervals from tail vein blood samples using a glucometer. A control group of diabetic mice received the vehicle alone. The efficacy of the compound was determined by comparing the blood glucose levels of the treated group with the control group.[3]
Visualizing the Path from Lab to Life
From Target Inhibition to Physiological Response
The following diagram illustrates the conceptual pathway from the in vitro inhibition of a molecular target to the desired in vivo therapeutic effect.
Caption: From In Vitro Inhibition to In Vivo Effect.
Experimental Workflow: A Comparative Overview
This diagram outlines the workflow for assessing the in vitro and in vivo activities of the 1,3-benzodioxole derivative.
Caption: In Vitro and In Vivo Experimental Workflow.
References
- 1. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 3. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 1,3-Benzodioxole-4,5-diol (Sesamol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three common analytical methods for the quantification of 1,3-Benzodioxole-4,5-diol, a compound of significant interest for its antioxidant and potential therapeutic properties. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry are objectively compared, supported by experimental data from peer-reviewed studies.
Quantitative Method Comparison
The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, from pharmaceutical formulations to biological samples. Each method presents distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
| Parameter | HPLC-UV | GC-MS | UV-Visible Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation pattern. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Linearity (R²) | >0.999 | >0.998 | >0.99 |
| Limit of Detection (LOD) | 0.013 - 5 ng/mL[1] | 0.067 - 3.103 µg/mL[2] | ~1 µg/mL |
| Limit of Quantification (LOQ) | 10 ng/mL[1] | Not always reported, higher than LOD | Not always reported, higher than LOD |
| Precision (%RSD) | < 5%[1] | < 15%[2] | < 10% |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Sample Derivatization | Not usually required | Often required to increase volatility | Not required |
Performance Data Summary
The following tables summarize the performance characteristics of each method as reported in the literature. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Reported Value | Reference |
| Linearity (Concentration Range) | 10 - 1000 ng/mL | [1] |
| Correlation Coefficient (R²) | 0.9972 | [1] |
| Limit of Detection (LOD) | 5 ng/mL | [1] |
| Limit of Quantification (LOQ) | 10 ng/mL | [1] |
| Accuracy (% Bias) | -3.36% to 1.50% | [1] |
| Precision (% RSD) | 0.84% to 5.28% | [1] |
| Recovery (%) | 94.80% to 99.29% | [1] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Reported Value | Reference |
| Linearity (Concentration Range) | Not explicitly stated for sesamol, but for related compounds up to 10 µg/mL | [2] |
| Correlation Coefficient (r) | 0.9875 - 0.9981 (for sesamol and impurities) | [2] |
| Limit of Detection (LOD) | 0.067 - 3.103 µg/mL (for sesamol and impurities) | [2] |
| Relative Standard Deviation (% RSD) | 7.45% to 26.8% (for sesamol and impurities) | [2] |
Table 3: UV-Visible Spectrophotometry (Folin-Ciocalteu Method)
| Parameter | Typical Value | Notes |
| Linearity (Concentration Range) | 1 - 25 µg/mL (as Gallic Acid Equivalents) | Dependent on the standard used. |
| Correlation Coefficient (R²) | > 0.99 | |
| Limit of Detection (LOD) | ~1 µg/mL | Highly dependent on assay conditions. |
| Precision (% RSD) | < 10% |
Experimental Protocols
Detailed methodologies for the quantification of this compound using each of the compared techniques are provided below.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is adapted from a validated assay for the quantification of intracellular sesamol.[1]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 297 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution with the mobile phase to create calibration standards ranging from 10 to 1000 ng/mL.
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol, ethyl acetate).
-
Centrifuge to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for the analysis of impurities in industrial-grade sesamol.[2]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Derivatization (if necessary): For improved volatility and peak shape, derivatization with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) may be performed.
-
Standard and Sample Preparation: Similar to the HPLC method, prepare standards and extract samples in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Quantification: Use selected ion monitoring (SIM) for the target ion of this compound (m/z 138) for quantification to enhance sensitivity and selectivity. Create a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
UV-Visible Spectrophotometry Protocol (Folin-Ciocalteu Method)
This is a general method for the determination of total phenolic content and can be used for the estimation of this compound. It is important to note that this method is not specific.
-
Instrumentation: UV-Visible Spectrophotometer.
-
Reagents:
-
Folin-Ciocalteu reagent.
-
Sodium carbonate solution (7.5% w/v).
-
This compound standard solution in methanol.
-
-
Procedure:
-
To 0.5 mL of the sample or standard solution, add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with water).
-
After 5 minutes, add 2 mL of sodium carbonate solution.
-
Incubate the mixture in the dark at room temperature for 1 hour.
-
Measure the absorbance at 765 nm against a blank (containing all reagents except the sample/standard).
-
-
Quantification: Prepare a calibration curve using known concentrations of this compound. The results are often expressed as gallic acid equivalents (GAE) if gallic acid is used as the standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each quantification method.
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by GC-MS.
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
References
Unveiling the Potency of 1,3-Benzodioxole-4,5-diol Analogs as Tyrosinase Inhibitors: A Comparative Analysis
For Immediate Release
In the ongoing quest for novel and effective agents for the management of hyperpigmentation and related skin disorders, researchers and drug development professionals are increasingly turning their attention to the inhibitory potential of small molecules against tyrosinase, the key enzyme in melanin biosynthesis. This guide provides a comprehensive benchmark of the inhibitory activity of a potent 1,3-Benzodioxole-4,5-diol analog, 6-(2,4-dihydroxyphenyl)-[1][2]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole, against the widely recognized standard, kojic acid. The data presented herein offers a direct comparison of their efficacy, supported by detailed experimental protocols and a visual representation of the targeted biochemical pathway.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of the this compound analog and kojic acid on mushroom tyrosinase activity were evaluated using two different substrates: L-DOPA and L-tyrosine. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.
| Compound | Substrate | IC50 (µM)[3] |
| 6-(2,4-dihydroxyphenyl)-[1][2]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole | L-DOPA | 0.24 ± 0.02 |
| L-tyrosine | 0.24 ± 0.01 | |
| Kojic Acid (Standard) | L-DOPA | 26.18 ± 1.25 |
| L-tyrosine | 15.99 ± 0.88 |
The data clearly demonstrates the superior inhibitory potency of the this compound analog, compound 9 , which exhibited nanomolar IC50 values, making it significantly more effective than kojic acid[1][3].
Experimental Protocols
The determination of tyrosinase inhibitory activity was conducted using a well-established spectrophotometric method. The following protocols detail the procedures for the mushroom tyrosinase inhibition assay.
Mushroom Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)
-
L-tyrosine (Sigma-Aldrich)
-
Kojic acid (Sigma-Aldrich)
-
Test compound (6-(2,4-dihydroxyphenyl)-[1][2]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole)
-
Phosphate buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Mushroom tyrosinase was dissolved in phosphate buffer to a final concentration of 1000 U/mL.
-
L-DOPA and L-tyrosine were dissolved in phosphate buffer to final concentrations of 2.5 mM.
-
Kojic acid and the test compound were dissolved in DMSO to prepare stock solutions, which were further diluted with phosphate buffer to various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution (or kojic acid/DMSO for control) were added to each well.
-
The plate was incubated at 37°C for 10 minutes.
-
The reaction was initiated by adding 20 µL of either L-DOPA or L-tyrosine solution to each well.
-
The absorbance was measured at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition was calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with the test compound or kojic acid.
-
The IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway of Melanogenesis
The production of melanin, the primary determinant of skin, hair, and eye color, is a complex process known as melanogenesis. This pathway is primarily regulated by the enzyme tyrosinase. The following diagram illustrates the key steps in this signaling cascade.
This diagram illustrates the central role of tyrosinase in converting L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for both eumelanin and pheomelanin. The this compound analog acts by inhibiting tyrosinase, thereby blocking the initial and rate-limiting steps of melanin synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2- d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Absolute Configuration of 1,3-Benzodioxole-4,5-diol Derivatives
For researchers and scientists engaged in drug development and stereoselective synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key analytical techniques used to elucidate the three-dimensional arrangement of atoms in 1,3-Benzodioxole-4,5-diol derivatives. We will delve into the experimental protocols and data interpretation for X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method.
Comparison of Analytical Techniques
The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key characteristics of each technique.
| Technique | Sample Requirements | Data Output | Advantages | Disadvantages |
| X-ray Crystallography | Single, high-quality crystal (0.1-0.5 mm) | 3D molecular structure, Flack parameter | Unambiguous determination of absolute configuration | Crystal growth can be challenging or impossible for some compounds |
| Vibrational Circular Dichroism (VCD) | Solution (5-15 mg in a suitable solvent, e.g., CDCl₃) | VCD and IR spectra | Applicable to a wide range of molecules in solution, no derivatization needed | Requires quantum mechanical calculations for interpretation |
| Electronic Circular Dichroism (ECD) | Solution, requires a UV-Vis chromophore | ECD spectrum (Δε vs. λ) | High sensitivity, small sample amount needed | Requires a chromophore near the stereocenter, can be conformationally dependent |
| Mosher's Method (NMR) | Soluble sample (mg scale), requires derivatization | ¹H NMR spectra of diastereomeric esters (Δδ values) | Does not require specialized equipment beyond a standard NMR spectrometer | Indirect method, requires successful synthesis of diastereomers, interpretation can be complex |
Experimental Protocols
X-ray Crystallography
This method provides a definitive determination of the absolute configuration by mapping the electron density of a single crystal.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a selected crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data, typically using Cu Kα or Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to zero for the correct enantiomer confirms the assignment.[1]
A specific example is the confirmation of the absolute configuration of (3aS,4R,5S,7aR)-7-(but-3-en-1-yn-1-yl)-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxole-4,5-diol, which was determined to be 1S,2R,3S,4R based on the synthetic pathway and confirmed by single-crystal X-ray diffraction.[1]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is then compared with a theoretically calculated spectrum to determine the absolute configuration.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-15 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of 0.01-0.1 M.
-
Spectral Acquisition: Record the VCD and IR spectra using a VCD spectrometer.
-
Computational Modeling:
-
Perform a conformational search for the molecule using a suitable computational chemistry software package.
-
For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT), typically with a basis set such as B3LYP/6-31G(d).
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the energies of the conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[2][3]
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light. This technique is particularly useful for molecules containing a chromophore in the vicinity of a stereocenter.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: Record the ECD and UV-Vis spectra over a suitable wavelength range.
-
Computational Modeling:
-
Perform a conformational analysis to identify the most stable conformers.
-
For each conformer, calculate the electronic transition energies and rotational strengths using Time-Dependent Density Functional Theory (TD-DFT).
-
Generate a Boltzmann-averaged ECD spectrum.
-
-
Comparison and Assignment: Compare the experimental ECD spectrum with the calculated spectra for the possible enantiomers to determine the absolute configuration.
Mosher's Method (NMR Spectroscopy)
This classic method involves the derivatization of a chiral alcohol with the chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters. The analysis of the ¹H NMR chemical shifts of these esters allows for the determination of the absolute configuration of the alcohol.
Experimental Protocol:
-
Esterification:
-
React the this compound derivative separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride to form the (S)-MTPA and (R)-MTPA esters, respectively.
-
Purify the resulting diastereomeric esters.
-
-
NMR Analysis:
-
Acquire detailed ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for both diastereomers.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage.
-
A consistent pattern of positive and negative Δδ values on either side of the stereocenter reveals the absolute configuration.
-
Workflow for Determining Absolute Configuration
The following diagram illustrates a logical workflow for selecting the appropriate method for determining the absolute configuration of a this compound derivative.
This guide provides a foundational understanding of the primary techniques for determining the absolute configuration of this compound derivatives. The selection of the most appropriate method will be dictated by the specific properties of the molecule under investigation and the resources available to the researcher.
References
- 1. Synthesis, crystal structure and absolute configuration of (3aS,4R,5S,7aR)-7-(but-3-en-1-yn-1-yl)-2,2-dimethyl-3a,4,5,7a-tetrahydro-2H-1,3-benzodioxole-4,5-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotools.us [biotools.us]
A Guide to Inter-Laboratory Comparison of 1,3-Benzodioxole-4,5-diol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of the analysis of 1,3-Benzodioxole-4,5-diol. Due to the absence of publicly available inter-laboratory studies for this specific analyte, this document presents a hypothetical comparison based on established analytical techniques for similar phenolic compounds. The provided experimental protocols and data are intended to serve as a template for laboratories looking to validate their methods and participate in future comparative studies.
Introduction
This compound is a member of the benzodioxole family, a group of compounds found in various natural products and utilized in the synthesis of pharmaceuticals and other bioactive molecules. Accurate and reproducible quantification of this analyte is crucial for quality control, pharmacokinetic studies, and toxicological assessments. Inter-laboratory comparisons are essential for establishing the reliability and comparability of analytical methods across different research and quality control facilities. This guide outlines key methodologies and presents a model for data comparison.
Analytical Methodologies
The two most common and robust analytical techniques for the quantification of phenolic compounds like this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a widely used technique for separating and quantifying components in a mixture.[1] For phenolic compounds, reverse-phase chromatography is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a high degree of specificity and sensitivity.[2][3] This method often requires derivatization of polar analytes like this compound to increase their volatility for GC analysis.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to a successful inter-laboratory comparison.
Sample Preparation
A standardized sample preparation protocol is crucial to minimize variability between laboratories.
Protocol for Extraction from a Solid Matrix (e.g., Plant Material, Tablet):
-
Homogenization: Weigh 1.0 g of the homogenized sample material into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 20 mL of 80% methanol in water.
-
Extraction Process: Sonicate the mixture for 30 minutes in a water bath at 40°C.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Collection: Decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process on the pellet with an additional 20 mL of the extraction solvent.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into an amber vial for analysis.
HPLC-UV Analysis Protocol
-
Instrumentation: HPLC system with a UV/Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Quantification: Based on a five-point calibration curve of a certified reference standard of this compound (concentrations ranging from 1 µg/mL to 100 µg/mL).
GC-MS Analysis Protocol
-
Derivatization (Silylation):
-
Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[2]
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Quantification: Based on a five-point calibration curve of the derivatized certified reference standard.
Hypothetical Inter-Laboratory Comparison Data
The following tables represent hypothetical data from a proficiency test involving five laboratories analyzing a standardized sample containing a known concentration of this compound (True Value = 25.0 µg/mL).
Table 1: HPLC-UV Method Comparison
| Laboratory | Measured Mean Conc. (µg/mL) | Standard Deviation (µg/mL) | Recovery (%) | z-score |
| Lab 1 | 24.5 | 0.8 | 98.0 | -0.25 |
| Lab 2 | 26.2 | 1.1 | 104.8 | 0.60 |
| Lab 3 | 23.8 | 0.9 | 95.2 | -0.60 |
| Lab 4 | 28.1 | 1.5 | 112.4 | 1.55 |
| Lab 5 | 25.3 | 0.7 | 101.2 | 0.15 |
z-scores are calculated based on the overall mean and standard deviation of the reported results.
Table 2: GC-MS Method Comparison
| Laboratory | Measured Mean Conc. (µg/mL) | Standard Deviation (µg/mL) | Recovery (%) | z-score |
| Lab 1 | 25.1 | 0.6 | 100.4 | 0.05 |
| Lab 2 | 24.8 | 0.7 | 99.2 | -0.10 |
| Lab 3 | 23.5 | 1.0 | 94.0 | -0.75 |
| Lab 4 | 26.5 | 1.2 | 106.0 | 0.75 |
| Lab 5 | 25.5 | 0.5 | 102.0 | 0.25 |
Visualizations
Diagrams can effectively illustrate complex workflows and relationships.
References
Assessing the Selectivity of 1,3-Benzodioxole Derivatives: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selectivity of a chemical compound for its intended biological target is a critical factor in determining its potential as a therapeutic agent. This guide provides a comparative analysis of the selectivity of a representative 1,3-benzodioxole derivative, AZD0530, a dual inhibitor of c-Src and Abl kinases. The information presented herein is intended to offer an objective comparison with other kinase inhibitors, supported by experimental data and detailed methodologies.
Derivatives of 1,3-benzodioxole are recognized for their diverse biological activities, with various compounds being investigated for their potential in oncology and other therapeutic areas.[1][2] One such derivative, AZD0530 (Saracatinib), has been identified as a potent and highly selective dual inhibitor of the non-receptor tyrosine kinases c-Src and Abl.[3] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is implicated in several cancers. This guide will focus on the selectivity profile of AZD0530 in comparison to other well-established c-Src/Abl inhibitors.
Comparative Selectivity of Kinase Inhibitors
The selectivity of a kinase inhibitor is paramount to its safety and efficacy. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects that can lead to toxicity. The following table summarizes the inhibitory activity (IC50) of AZD0530 and other c-Src/Abl inhibitors against their primary targets and a selection of other kinases to illustrate their selectivity profiles.
| Compound | Primary Target(s) | IC50 (nM) vs. c-Src | IC50 (nM) vs. Abl | IC50 (nM) vs. EGFR | IC50 (nM) vs. VEGFR2 |
| AZD0530 | c-Src, Abl | 2.7 | 30 | >10,000 | >10,000 |
| Dasatinib | Multi-kinase | 0.5 | <1 | 89 | 16 |
| Imatinib | Abl, c-Kit, PDGFR | 140 | 25 | >10,000 | >10,000 |
| Bosutinib | Src, Abl | 1.2 | 23 | 110 | 100 |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
As the data indicates, while all listed compounds inhibit c-Src and Abl, their selectivity profiles differ significantly. AZD0530 demonstrates high selectivity for c-Src and Abl with minimal activity against EGFR and VEGFR2 at concentrations up to 10,000 nM.[3] In contrast, Dasatinib is a broader spectrum inhibitor with potent activity against multiple kinases. Imatinib shows a preference for Abl over c-Src, while Bosutinib inhibits both with high potency but also displays activity against other kinases at higher concentrations.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
The determination of a compound's selectivity profile involves a series of in vitro and cellular assays. Below are detailed methodologies for key experiments used to generate the type of data presented in the comparison table.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., c-Src, Abl).
-
Kinase-specific substrate (e.g., a peptide with a tyrosine residue for phosphorylation).
-
ATP (adenosine triphosphate) as the phosphate donor.
-
Test compound (e.g., AZD0530) at various concentrations.
-
Assay buffer (containing MgCl2, MnCl2, DTT, and a buffering agent like HEPES).
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe that binds to the phosphorylated substrate).
-
Microplate reader for signal detection.
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the purified kinase, the kinase-specific substrate, and the test compound at different concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA or by denaturing the enzyme.
-
Add the detection reagent to quantify the amount of phosphorylated substrate.
-
Measure the signal using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Target Engagement
Cellular assays are crucial for confirming that the compound can inhibit the target kinase within a living cell.
Objective: To assess the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Materials:
-
Cancer cell line known to have active c-Src or Abl signaling (e.g., K562 cells for Abl).
-
Cell culture medium and supplements.
-
Test compound at various concentrations.
-
Lysis buffer to extract cellular proteins.
-
Antibodies: one specific for the phosphorylated form of a downstream substrate (e.g., phospho-CrkL for Abl) and one for the total amount of that substrate.
-
Western blotting or ELISA reagents.
Procedure:
-
Culture the selected cell line to the desired confluency.
-
Treat the cells with different concentrations of the test compound for a specific duration.
-
Lyse the cells to extract the total protein.
-
Determine the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (for Western blotting) or coat them onto a microplate (for ELISA).
-
Probe the membrane or plate with the primary antibody against the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
Detect the signal to quantify the amount of phosphorylated substrate.
-
Normalize the signal to the total amount of the substrate (determined using the antibody for the total protein) and to a loading control (e.g., GAPDH).
-
Calculate the cellular IC50 value, which is the concentration of the compound that reduces the phosphorylation of the downstream substrate by 50%.
Visualizing Signaling and Experimental Workflows
To further elucidate the context of c-Src and Abl signaling and the process of selectivity assessment, the following diagrams are provided.
Caption: Simplified c-Src and Abl signaling pathways and the inhibitory action of AZD0530.
Caption: Experimental workflow for assessing the selectivity of a kinase inhibitor.
References
- 1. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Benzodioxole-4,5-diol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1,3-Benzodioxole-4,5-diol, a compound that requires careful handling as hazardous waste. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with federal, state, and local regulations.
Waste Identification and Classification
This compound, as a catechol derivative, should be treated as hazardous waste.[1][2] Hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] It is the responsibility of the waste generator to properly identify and classify the waste.[4] Wastes are generally classified as hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
Waste Collection and Storage
Proper collection and storage are the first steps in the safe disposal of this compound waste.
-
Containers : Use only appropriate and compatible containers for waste collection.[5] Plastic is often preferred.[5] Containers must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[6] Do not use metal containers for acidic or basic waste.[3]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[6][7] Chemical abbreviations or formulas are not acceptable.[6] The label should also include the date when waste was first added to the container.[8]
-
Segregation : Store waste in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][9] Incompatible wastes must be segregated to prevent dangerous reactions.[6] For example, keep acids away from bases and oxidizers away from organic materials.[9]
-
Accumulation : Keep waste containers closed except when adding waste.[6] Do not overfill containers; leave at least 10% of the container's capacity as headspace to allow for expansion.[3] Laboratories are typically allowed to accumulate up to 55 gallons of hazardous waste in an SAA.[5]
| Parameter | Requirement | Citation |
| Waste Container Material | Compatible with this compound (Plastic is often preferred) | [5] |
| Container Condition | Good condition, no leaks or cracks, with a secure lid | [6] |
| Container Labeling | "Hazardous Waste", full chemical name, accumulation start date | [6][7][8] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [5][9] |
| Maximum Accumulation Volume | 55 gallons per SAA | [5] |
| Container Headspace | Minimum 10% | [3] |
Disposal Procedures
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[2][7]
-
Request Pickup : Once a waste container is full or has been in the SAA for the maximum allowable time (which can vary by institution), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][7]
-
Packaging for Transport : Ensure the container is clean on the outside, properly sealed, and accurately labeled before pickup.[7]
-
Documentation : Your EHS department will handle the final packaging, manifesting, and transportation of the waste to a licensed treatment, storage, and disposal facility (TSDF).[10]
Spill and Decontamination Procedures
In the event of a spill, the primary goal is to contain and clean it up safely.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, eye protection, and a lab coat, when handling this compound and its waste.[2]
-
Small Spills : For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[11] For small solid spills, carefully sweep or scoop the material into a designated waste container.[2]
-
Large Spills : In the case of a large spill, evacuate the area and contact your institution's EHS department immediately.
-
Decontamination : Clean the spill area with soap and water.[2] All materials used for spill cleanup, including absorbent materials and contaminated PPE, must be collected and disposed of as hazardous waste.[2]
Disposal of Empty Containers
Empty containers that held this compound must also be handled properly.
-
Triple Rinsing : To be considered non-hazardous, containers must be triple-rinsed with a suitable solvent.[4][6] The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinsates may also need to be collected, depending on institutional policies.
-
Defacing Labels : After triple-rinsing and air-drying in a well-ventilated area (like a fume hood), the original label on the container must be completely removed or defaced.[4][8]
-
Final Disposal : Once the container is clean and the label is defaced, it can typically be disposed of in the regular trash or recycling, depending on the container material and institutional guidelines.[4]
Caption: Workflow for the proper disposal of this compound.
References
- 1. uaf.edu [uaf.edu]
- 2. uaf.edu [uaf.edu]
- 3. gaiaca.com [gaiaca.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. mcneese.edu [mcneese.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 11. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 1,3-Benzodioxole-4,5-diol
Essential Safety and Handling Guide for 1,3-Benzodioxole-4,5-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural analogs, catechol (1,2-dihydroxybenzene) and 1,3-benzodioxole. The presence of the catechol-like diol moiety suggests that precautions for catechol should be strictly followed.
Hazard Assessment
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant splash hazard. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (minimum 0.11mm thickness). For prolonged contact, consider double-gloving or using heavier-duty chemical-resistant gloves. | Prevents skin contact with the chemical. |
| Body Protection | A long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | When handling the solid compound or creating solutions, work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. | Prevents inhalation of dust or aerosols. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is critical for the safe handling of this compound.
Preparation and Weighing:
-
Work Area: Conduct all manipulations of solid this compound within a certified chemical fume hood.
-
Personal Protective Equipment: Don all required PPE before handling the chemical.
-
Weighing: Use a disposable weigh boat. Tare the balance with the weigh boat before adding the chemical.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel inside the fume hood to minimize the generation of dust.
Solution Preparation:
-
Solvent Addition: Slowly add the desired solvent to the vessel containing the solid.
-
Dissolving: Gently swirl or stir the mixture to dissolve the solid. Avoid splashing.
-
Storage: If the solution is to be stored, ensure the container is clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings. Store in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Used weigh boats, contaminated gloves, and any other solid materials that have come into contact with the chemical should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Ensure waste containers are sealed and stored in a designated satellite accumulation area until they are collected by trained hazardous waste personnel.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Visualized Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
